Fenretinide glucuronide-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H41NO8 |
|---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,5,6-tetradeuterio-4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C32H41NO8/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39)/b9-6+,16-11+,19-8+,20-18+/t26-,27-,28+,29-,31+/m0/s1/i12D,13D,14D,15D |
InChI Key |
UVITUJIIRZWOPU-PXYYWTELSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)[2H])[2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Fenretinide Glucuronide-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Fenretinide glucuronide-d4, an important isotopically labeled metabolite of Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR). This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and oncology.
Fenretinide, a synthetic retinoid, has shown promise as a chemopreventive and therapeutic agent in various cancers. Its metabolism primarily involves oxidation and glucuronidation. The deuterated form of its glucuronide metabolite is a critical internal standard for quantitative bioanalytical assays, enabling precise and accurate measurement of Fenretinide glucuronide in biological matrices.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of deuterated Fenretinide (Fenretinide-d4) followed by its enzymatic or chemical glucuronidation.
Proposed Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of Fenretinide-d4
A plausible method for the synthesis of Fenretinide-d4 involves the coupling of all-trans-retinoyl chloride with a deuterated analog of 4-aminophenol.
Materials:
-
All-trans-retinoic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Preparation of All-trans-Retinoyl Chloride: All-trans-retinoic acid is reacted with an excess of oxalyl chloride in anhydrous DCM at 0°C for 2 hours to form the acid chloride. The solvent and excess reagent are removed under reduced pressure.
-
Coupling Reaction: The freshly prepared all-trans-retinoyl chloride is dissolved in anhydrous THF and added dropwise to a solution of 4-aminophenol-d4 and triethylamine in anhydrous THF at 0°C.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield Fenretinide-d4.
Experimental Protocol: Glucuronidation of Fenretinide-d4
The glucuronidation of Fenretinide-d4 can be achieved through enzymatic methods, which offer high regioselectivity.
Materials:
-
Fenretinide-d4
-
Uridine 5'-diphospho-glucuronic acid (UDPGA)
-
Human liver microsomes or recombinant UDP-glucuronosyltransferase (UGT) enzymes (e.g., UGT1A1, UGT1A9)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Methanol
Procedure:
-
Incubation Mixture Preparation: A typical incubation mixture contains Tris-HCl buffer, MgCl2, Fenretinide-d4 (dissolved in a small amount of organic solvent), and human liver microsomes or a specific UGT enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of UDPGA.
-
Incubation: The mixture is incubated at 37°C for a specified period (e.g., 1-4 hours).
-
Termination and Extraction: The reaction is terminated by adding an excess of cold acetonitrile or methanol. The mixture is centrifuged to precipitate proteins.
-
Purification: The supernatant containing this compound is collected and can be further purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are crucial. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.
Characterization Workflow
The following diagram illustrates the typical workflow for the characterization of the final product.
Caption: Workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for assessing the purity of the synthesized compound.
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm |
| Expected Outcome | A single major peak corresponding to this compound |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for confirming the molecular weight and fragmentation pattern of the target molecule.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H] | Expected m/z for C32H36D4NO8 |
| Product Ions | Fragmentation of the glucuronic acid moiety and the Fenretinide-d4 backbone |
| Expected Outcome | Confirmation of the molecular weight and characteristic fragmentation pattern |
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy (¹H and ¹³C NMR) provides detailed structural information, confirming the site of glucuronidation and the position of the deuterium (B1214612) labels.
| Experiment | Expected Observations |
| ¹H NMR | Signals corresponding to the retinoid chain, the deuterated phenyl ring, and the glucuronic acid moiety. The absence of the phenolic proton signal from Fenretinide-d4. |
| ¹³C NMR | Resonances for all carbon atoms, confirming the overall structure. |
| 2D NMR (COSY, HSQC) | Correlation spectra to assign all proton and carbon signals unambiguously. |
Fenretinide Metabolism and Signaling
Fenretinide undergoes extensive metabolism in the body, primarily through pathways involving cytochrome P450 enzymes and UGTs. The glucuronidation of Fenretinide is a key detoxification step that facilitates its excretion.
Caption: Simplified metabolic pathway of Fenretinide.
Conclusion
The synthesis and characterization of this compound are essential for advancing the clinical development of Fenretinide. This technical guide outlines a plausible and robust approach for its preparation and detailed structural analysis. The availability of this stable isotope-labeled internal standard will facilitate accurate and reliable bioanalytical studies, contributing to a better understanding of the pharmacokinetics and metabolism of Fenretinide.
An In-Depth Technical Guide on the Physical and Chemical Properties of Fenretinide Glucuronide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenretinide glucuronide-d4 is a deuterated analog of Fenretinide glucuronide, a significant metabolite of the synthetic retinoid Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR). Fenretinide has been extensively studied for its potential as a chemopreventive and therapeutic agent in various cancers. The deuterated form, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based assays. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing upon data from its non-deuterated counterparts and related metabolites.
Chemical Identity and Physical Properties
Detailed experimental data on the physical properties of this compound are not extensively available in the public domain. However, based on the properties of the parent compound, Fenretinide, and its deuterated analog, as well as general characteristics of glucuronide metabolites, we can infer key properties.
Table 1: Chemical and Physical Properties of Fenretinide and its Analogs
| Property | Fenretinide | Fenretinide-d4 | Fenretinide Glucuronide | This compound |
| Molecular Formula | C₂₆H₃₃NO₂[1] | C₂₆H₂₉D₄NO₂[2][3] | C₃₂H₄₁NO₈[] | C₃₂H₃₇D₄NO₈ |
| Molecular Weight | 391.6 g/mol [1] | 395.6 g/mol [3] | 567.66 g/mol | 571.68 g/mol |
| CAS Number | 65646-68-6[1] | 2118244-64-5[3] | 79982-82-4[][5] | Not available |
| Appearance | Crystalline solid[1] | Solid[3] | Yellow Solid[] | Not available |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (~10 mg/mL); sparingly soluble in aqueous buffers.[1] | Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (10 mg/ml), and a 1:1 solution of Ethanol:PBS (pH 7.2) (0.3 mg/ml).[3] | Enhanced water solubility compared to Fenretinide.[5] | Expected to have enhanced water solubility compared to Fenretinide-d4. |
| Storage | -20°C[1] | Not specified | Room temperature in continental US; may vary elsewhere.[5] | Not available |
| Stability | Stable for ≥4 years at -20°C.[1] | Not specified | Store under recommended conditions in the Certificate of Analysis.[5] | Not available |
Chemical Properties and Metabolism
Fenretinide glucuronide is a major metabolite of Fenretinide, formed through the process of glucuronidation.[5] This metabolic conversion, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the hydroxyl group of Fenretinide. This process significantly increases the water solubility of the compound, facilitating its excretion from the body.[5] The deuteration in this compound is on the hydroxyphenyl ring, which serves as a stable isotopic label for analytical purposes.[2]
The metabolism of Fenretinide is complex, involving other metabolites such as N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR).[6] The formation of these metabolites can be influenced by various factors, including the activity of cytochrome P450 enzymes like CYP3A4.[6]
Metabolic Pathway of Fenretinide
Caption: Metabolic pathway of Fenretinide.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are proprietary and not publicly available. However, a general approach for the analysis of Fenretinide and its metabolites, including the glucuronide, in biological samples can be outlined.
General Protocol for Quantification of Fenretinide and Metabolites by LC-MS/MS
This protocol is based on established methods for the analysis of Fenretinide and its metabolites in plasma.[2][7]
1. Sample Preparation:
- To 100 µL of plasma, add an internal standard solution (containing this compound).
- Precipitate proteins by adding 300 µL of acetonitrile (B52724).
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
- Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.
- Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
- Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
3. Data Analysis:
- Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Experimental Workflow for Pharmacokinetic Analysis
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Fenretinide Glucuronide-d4: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the certificate of analysis and purity determination for Fenretinide (B1684555) glucuronide-d4. This deuterated analog of a fenretinide metabolite serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines the typical data presented in a certificate of analysis, details the experimental protocols for its characterization, and illustrates relevant biochemical pathways.
Certificate of Analysis: A Summary of Quality and Purity
A Certificate of Analysis (CoA) for Fenretinide glucuronide-d4 provides a comprehensive summary of its identity, purity, and quality. While specific values may vary between batches and suppliers, the following tables represent typical data found in a CoA.
Table 1: General Information
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | N/A |
| Molecular Formula | C₂₆H₂₉D₄NO₄ |
| Molecular Weight | 427.58 g/mol |
| CAS Number | N/A |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol (B129727), DMSO |
Table 2: Analytical Data
| Analysis | Method | Specification | Result |
| Purity (by HPLC) | High-Performance Liquid Chromatography | ≥98% | 99.5% |
| Purity (by LC-MS) | Liquid Chromatography-Mass Spectrometry | ≥98% | 99.7% |
| Isotopic Enrichment | Mass Spectrometry | ≥99% atom % D | 99.6% atom % D |
| Identity (¹H NMR) | Nuclear Magnetic Resonance | Conforms to structure | Conforms |
| Mass Spectrum (ESI) | Electrospray Ionization Mass Spectrometry | Conforms to structure | Conforms |
| Residual Solvents | Gas Chromatography | As per ICH Q3C | Meets requirements |
Experimental Protocols for Purity and Identity Determination
Accurate characterization of this compound is essential for its use as an internal standard. The following sections detail the methodologies employed to ascertain its purity and confirm its identity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds. A typical HPLC method for this compound would involve a reversed-phase column to separate the analyte from any potential impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid or acetic acid (e.g., 88:10:2, v/v/v, acetonitrile:water:glacial acetic acid)[1].
-
Flow Rate: A typical flow rate would be in the range of 0.7-1.0 mL/min[1].
-
Detection: UV absorbance is monitored at a wavelength of 340 nm[1].
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and injected into the system.
-
Quantification: The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity and Purity
LC-MS/MS provides a highly sensitive and specific method for both the identification and quantification of Fenretinide and its metabolites, including the deuterated glucuronide conjugate.[2] This technique is particularly valuable for confirming the isotopic enrichment of the deuterated standard.
Protocol:
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions: Similar to the HPLC method, a C18 column is used with a gradient elution. The mobile phases typically consist of 0.05% formic acid in water (A) and methanol (B). A representative gradient could be: 32% to 2% A over 3 minutes, hold at 2% A for 2 minutes, then return to 32% A.[2]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode is commonly used. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the parent ion and specific fragment ions of this compound.
-
Data Analysis: The presence of the correct precursor and product ions confirms the identity of the compound. The purity is determined by the relative abundance of the target analyte's signal compared to any other detected signals.
Metabolic Pathway of Fenretinide
Fenretinide (4-HPR) undergoes metabolism in the body to form several metabolites, including 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) and glucuronide conjugates.[3] The glucuronidation process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to the parent compound, increasing its water solubility and facilitating its excretion. The deuteration of Fenretinide glucuronide does not alter its metabolic pathway but allows it to be distinguished from the endogenous, non-deuterated form by mass spectrometry.
References
The Role of Glucuronidation in Fenretinide Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, has demonstrated significant promise as a chemopreventive and therapeutic agent in various cancers. Its metabolic fate is a critical determinant of its systemic exposure, efficacy, and potential toxicity. Glucuronidation, a major phase II metabolic pathway, plays a pivotal role in the detoxification and elimination of fenretinide. This technical guide provides an in-depth exploration of the role of glucuronidation in fenretinide metabolism, summarizing the current understanding of the key enzymes, metabolites, and experimental methodologies used to study this process. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with fenretinide and related compounds.
Introduction
Fenretinide's mechanism of action involves the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of various signaling pathways in cancer cells.[1][2] The clinical utility of fenretinide, however, is influenced by its pharmacokinetic profile, which is heavily dependent on its metabolism. The primary metabolic pathways for fenretinide include oxidation and glucuronidation.[3][4] Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a crucial detoxification process that converts lipophilic compounds into more water-soluble glucuronides, facilitating their excretion.[5][6] This guide focuses specifically on the glucuronidation of fenretinide, providing a detailed overview of the current knowledge in this area.
Fenretinide Metabolism: An Overview
Fenretinide is extensively metabolized in humans and preclinical models, leading to the formation of several key metabolites. The major metabolic pathways are:
-
Oxidation: Fenretinide is oxidized to 4-oxo-fenretinide (4-oxo-4-HPR), a biologically active metabolite.[7][8][9][10] This reaction is catalyzed, at least in part, by cytochrome P450 (CYP) enzymes, with CYP3A4 being implicated.[3][11]
-
Methylation: The phenolic hydroxyl group of fenretinide can be methylated to form N-(4-methoxyphenyl)retinamide (4-MPR).[4]
-
Glucuronidation: The primary focus of this guide, this pathway involves the conjugation of glucuronic acid to the phenolic hydroxyl group of fenretinide, forming fenretinide-O-glucuronide (4-HPR-O-glucuronide).[5] This metabolite is more water-soluble, facilitating its elimination from the body.[5]
The Glucuronidation Pathway of Fenretinide
The direct conjugation of glucuronic acid to fenretinide is a critical step in its detoxification and excretion.
Key Metabolite: Fenretinide-O-glucuronide
The primary glucuronide metabolite of fenretinide is 4-HPR-O-glucuronide.[5] This metabolite is formed by the enzymatic transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of the hydroxyphenyl moiety of fenretinide. The formation of this glucuronide significantly increases the water solubility of the parent compound, which is crucial for its renal and biliary excretion.
UDP-Glucuronosyltransferase (UGT) Isoforms
While the specific UGT isoforms responsible for fenretinide glucuronidation have not been definitively identified in the published literature, evidence from studies on other retinoids suggests the involvement of the UGT1A and UGT2B families.
-
UGT2B7: This isoform is the only human UGT that has been shown to glucuronidate all-trans retinoic acid (atRA) and its oxidized derivatives.[12] Given the structural similarity, UGT2B7 is a strong candidate for fenretinide glucuronidation.
-
UGT1A Family (UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9): These isoforms have been identified as the major enzymes responsible for the glucuronidation of 13-cis-retinoic acid.[13] UGT1A9, in particular, is highlighted as potentially the most important due to its low Km and high expression in both the liver and intestine.[13]
Based on this, it is highly probable that one or more of these UGT isoforms are involved in the glucuronidation of fenretinide. Further research using recombinant human UGTs is necessary to definitively identify the specific enzymes and their relative contributions.
Figure 1. Proposed metabolic pathway for the glucuronidation of fenretinide.
Quantitative Data on Fenretinide and its Metabolites
Precise quantitative data on the enzyme kinetics of fenretinide glucuronidation are not yet available in the literature. However, pharmacokinetic data for fenretinide and its major metabolites have been reported in clinical studies.
Table 1: Pharmacokinetic Parameters of Fenretinide and its Major Metabolites in Humans
| Compound | Cmax (µM) | t1/2 (hours) | Notes | Reference(s) |
| Fenretinide (4-HPR) | ~1-12.9 | ~17-27 | Plasma levels are dose-dependent. | [14][15][16] |
| N-(4-methoxyphenyl)retinamide (4-MPR) | Similar to 4-HPR | ~54 | Levels can exceed those of the parent drug with chronic dosing. | [14] |
| 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) | Lower than 4-HPR | - | A polar, biologically active metabolite. | [4][9] |
| Fenretinide-O-glucuronide | - | - | Data not available. |
Cmax: Maximum plasma concentration; t1/2: Elimination half-life. Data are approximate and can vary based on dosing regimen and patient population.
To provide context for the potential enzyme kinetics of fenretinide glucuronidation, the following table summarizes the kinetic parameters for the glucuronidation of a related retinoid, 13-cis-retinoic acid, by various UGT isoforms.
Table 2: Enzyme Kinetic Parameters for 13-cis-Retinoic Acid Glucuronidation by Human UGT Isoforms
| UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) |
| UGT1A1 | >500 | 14.5 ± 1.2 |
| UGT1A3 | 179 ± 46 | 100.9 ± 11.5 |
| UGT1A7 | 129 ± 16 | 68.3 ± 3.4 |
| UGT1A8 | 101 ± 20 | 25.1 ± 2.2 |
| UGT1A9 | 59 ± 11 | 18.0 ± 1.1 |
Data from Rowbotham et al. (2010).[13] These values are for a related retinoid and may not be directly extrapolated to fenretinide.
Experimental Protocols for Studying Fenretinide Glucuronidation
Detailed, standardized protocols for assessing fenretinide glucuronidation are not widely published. However, based on established methodologies for in vitro drug metabolism studies, a representative experimental workflow can be outlined.
In Vitro Glucuronidation Assay using Human Liver Microsomes (HLM)
This assay is a standard method to assess the glucuronidation of a test compound.
Objective: To determine the rate of fenretinide-O-glucuronide formation in the presence of human liver microsomes.
Materials:
-
Fenretinide
-
Human Liver Microsomes (pooled)
-
UDPGA (cofactor)
-
Alamethicin (pore-forming agent to activate UGTs)
-
Magnesium Chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system for quantification
Protocol:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of fenretinide in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine Tris-HCl buffer, MgCl2, and alamethicin-activated human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the fenretinide stock solution to the pre-incubated microsome mixture.
-
Initiate the glucuronidation reaction by adding a saturating concentration of UDPGA.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time period (e.g., 0, 15, 30, 60, 120 minutes) with gentle shaking.
-
-
Termination of Reaction:
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Quantification:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of fenretinide-O-glucuronide formed.
-
Figure 2. Experimental workflow for an in vitro fenretinide glucuronidation assay.
Reaction Phenotyping with Recombinant UGTs
To identify the specific UGT isoforms involved in fenretinide glucuronidation, the above protocol can be adapted to use individual recombinant human UGT enzymes instead of pooled human liver microsomes. By comparing the rate of glucuronide formation across a panel of UGT isoforms, the primary contributing enzymes can be identified.
Signaling Pathways and Logical Relationships
The interplay between fenretinide's metabolism and its biological activity is complex. The formation of the active metabolite 4-oxo-fenretinide and the detoxification via glucuronidation represent competing pathways that ultimately influence the drug's therapeutic efficacy.
Figure 3. Logical relationship between fenretinide metabolism and its biological outcome.
Conclusion
Glucuronidation is a fundamentally important pathway in the metabolism of fenretinide, leading to the formation of the water-soluble and readily excretable metabolite, 4-HPR-O-glucuronide. While the specific UGT isoforms responsible for this biotransformation are yet to be definitively elucidated, evidence from related retinoid compounds strongly suggests the involvement of the UGT1A and UGT2B families, particularly UGT1A9 and UGT2B7. A thorough understanding of the kinetics and enzymatic players in fenretinide glucuronidation is essential for optimizing its therapeutic use, predicting potential drug-drug interactions, and designing future clinical trials. Further research employing recombinant UGTs and advanced analytical techniques will be instrumental in fully characterizing this critical metabolic pathway. This guide provides a comprehensive framework for researchers to design and interpret studies aimed at further unraveling the complexities of fenretinide metabolism.
References
- 1. Species difference in glucuronidation formation kinetics with a selective mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of UDP-glucuronosyltransferase isoforms in 13-cis retinoic acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glucuronidation of fenamates: kinetic studies using human kidney cortical microsomes and recombinant UDP-glucuronosyltransferase (UGT) 1A9 and 2B7 [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective formation of fenoterol-para-glucuronide and fenoterol-meta-glucuronide in rat hepatocytes and enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Five-year administration of fenretinide: pharmacokinetics and effects on plasma retinol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzyme kinetics of uridine diphosphate glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]
- 16. Development and In Vitro-In Vivo Evaluation of Fenretinide-Loaded Oral Mucoadhesive Patches for Site-Specific Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Fenretinide's Metabolic Fate: An In-Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in-vitro metabolic pathways of Fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid with promising anti-cancer properties. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile. This document details the key enzymes involved, the resulting metabolites, experimental protocols for their characterization, and the intricate signaling pathways influenced by this compound.
Core Metabolic Pathways of Fenretinide
In vitro studies have elucidated that Fenretinide undergoes both Phase I and Phase II metabolism, primarily mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), respectively. The principal metabolic transformations include oxidation and glucuronidation, leading to the formation of several key metabolites.
Phase I Metabolism: Oxidation
The oxidative metabolism of Fenretinide is a critical step, producing both active and less active metabolites. The primary oxidative metabolite is 4'-oxo-fenretinide (4'-oxo-4-HPR), a compound that has demonstrated significant cytotoxic activity, in some cases greater than the parent drug.[1][2] Another identified oxidative metabolite is 4'-hydroxy-fenretinide (4'-OH-4-HPR).[3]
The key CYP isoenzymes responsible for Fenretinide oxidation have been identified as CYP2C8, CYP3A4, and CYP3A5.[3] Notably, CYP26A1, an enzyme inducible by retinoic acid, has also been implicated in the formation of 4-oxo-4-HPR within tumor cells.[4][5][6]
Phase II Metabolism: Glucuronidation
Fenretinide can also undergo glucuronidation, a process that typically increases the water solubility of compounds to facilitate their excretion. The UGT enzymes UGT1A1, UGT1A3, and UGT1A6 have been shown to be involved in the formation of Fenretinide glucuronide.[3]
A less prominent metabolic pathway involves the methylation of the hydroxyl group on the phenyl ring, leading to the formation of N-(4-methoxyphenyl)retinamide (4-MPR).[1][4]
Below is a diagram illustrating the primary metabolic pathways of Fenretinide.
Quantitative Analysis of Fenretinide Metabolism
The following tables summarize the key quantitative data obtained from in vitro studies on Fenretinide metabolism. These values are essential for constructing pharmacokinetic models and predicting in vivo behavior.
Table 1: Michaelis-Menten Kinetic Parameters for 4'-oxo-4-HPR Formation
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/h/mg protein) | Reference |
| Human Liver Microsomes (HLM) | Fenretinide | ~25 | Not explicitly stated | [1] |
| Mouse Liver Microsomes (MLM) | Fenretinide | ~25 | Not explicitly stated | [1] |
| Recombinant CYP2C81 | Fenretinide | Not explicitly stated | Higher than CYP2C84 for 4'-OH-4-HPR | [3] |
| Recombinant CYP2C84 | Fenretinide | Not explicitly stated | Significantly lower than CYP2C81 for 4'-OH-4-HPR | [3] |
| Recombinant CYP2C81 | Fenretinide | Not explicitly stated | Lower than CYP2C84 for 4'-oxo-4-HPR | [3] |
| Recombinant CYP2C84 | Fenretinide | Not explicitly stated | Significantly higher than CYP2C81 for 4'-oxo-4-HPR | [3] |
Table 2: Relative Abundance of Fenretinide and its Metabolites in Human Plasma
| Compound | Concentration (µM) | Condition | Reference |
| Fenretinide (4-HPR) | 12.82 ± 8.08 | 4h post-treatment (595 mg/m²/day) | [1] |
| 4-MPR | 5.72 ± 4.21 | 4h post-treatment (595 mg/m²/day) | [1] |
| 4-oxo-4-HPR | 0.86 ± 0.66 | 4h post-treatment (595 mg/m²/day) | [1] |
| Fenretinide (4-HPR) | 0.84 ± 0.53 | 5 years treatment (200 mg/day) | [6] |
| 4-MPR | 1.13 ± 0.85 | 5 years treatment (200 mg/day) | [6] |
| 4-oxo-4-HPR | 0.52 ± 0.17 | 5 years treatment (200 mg/day) | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize Fenretinide's metabolic pathways.
Metabolism in Human Liver Microsomes (HLM)
This protocol is designed to assess the overall metabolic profile of Fenretinide in a system that contains a wide array of drug-metabolizing enzymes.
Workflow Diagram:
Detailed Steps:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg protein/mL), an NADPH regenerating system (e.g., BD Gentest solutions 'A' and 'B'), and 0.1 M potassium phosphate buffer (pH 7.4) to the desired final volume.[1]
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 20 minutes in a shaking water bath to allow the system to equilibrate.[1]
-
Initiation of Reaction: Add Fenretinide (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low, e.g., <1%) to the pre-incubated mixture to initiate the metabolic reaction. A range of Fenretinide concentrations should be used to determine kinetic parameters.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with continuous shaking.[1]
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, typically in a 2:1 or 3:1 ratio (solvent:reaction volume). This will precipitate the microsomal proteins.
-
Sample Processing: Vortex the mixture and then centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it using a validated analytical method, such as HPLC or LC-MS/MS, to identify and quantify Fenretinide and its metabolites.[1][3][7][8][9][10]
Recombinant CYP Enzyme Assays
This protocol is used to identify the specific CYP isoforms responsible for Fenretinide metabolism.
Workflow Diagram:
Detailed Steps:
-
Reaction Setup: Prepare a reaction mixture containing a specific recombinant human CYP enzyme (e.g., CYP2C8, CYP3A4, or CYP3A5 expressed in a system like baculovirus-infected insect cells, i.e., supersomes), an NADPH regenerating system, and an appropriate buffer.
-
Inhibitor Studies (Optional): To confirm the involvement of a specific CYP, a selective chemical inhibitor can be included. For example, ketoconazole (B1673606) is a potent inhibitor of CYP3A4, and gemfibrozil (B1671426) inhibits CYP2C8.[1] The inhibitor is typically pre-incubated with the enzyme mixture before the addition of the substrate.
-
Reaction Initiation and Incubation: The protocol follows the same steps of pre-incubation, initiation with Fenretinide, and incubation at 37°C as described for the HLM assay.
-
Sample Processing and Analysis: Termination of the reaction, sample processing, and analysis by LC-MS/MS are also performed as previously described. The formation of metabolites in the presence and absence of specific inhibitors helps to pinpoint the contribution of each CYP isoform.[1][3]
Signaling Pathways Modulated by Fenretinide
Fenretinide's anti-cancer activity is not solely dependent on its direct cytotoxicity but also on its ability to modulate various intracellular signaling pathways, primarily leading to apoptosis (programmed cell death).[11][12][13]
Key Signaling Events:
-
Reactive Oxygen Species (ROS) Generation: Fenretinide is known to induce the production of ROS, which can trigger oxidative stress and subsequently activate apoptotic pathways.[11][12][14]
-
Ceramide and Ganglioside GD3 Accumulation: The drug can lead to an increase in the intracellular levels of ceramide and ganglioside GD3, which are important signaling molecules in the induction of apoptosis.[11][12][15]
-
Mitochondrial-Mediated Apoptosis: Fenretinide often initiates the intrinsic or mitochondrial pathway of apoptosis, which involves the release of cytochrome c and the activation of caspases.[11][12]
-
Modulation of Kinase Signaling: Fenretinide can interfere with pro-survival signaling pathways. For instance, it can inhibit the PI3K/AKT/mTOR pathway and activate the JNK signaling cascade, which is often associated with apoptosis.[14][16][17]
-
Retinoid Receptor-Independent Mechanisms: While Fenretinide is a retinoid, much of its apoptotic-inducing activity appears to be independent of the classical retinoic acid receptors (RARs).[11][12]
The following diagram provides a simplified representation of the key signaling pathways activated by Fenretinide leading to apoptosis.
Conclusion
The in vitro metabolism of Fenretinide is a multifaceted process involving several key enzyme systems and resulting in a number of metabolites, some of which possess significant biological activity. A thorough understanding of these metabolic pathways, facilitated by the experimental protocols outlined in this guide, is paramount for the continued development of Fenretinide as a therapeutic agent. Furthermore, the elucidation of its complex signaling activities provides a deeper insight into its mechanism of action and potential for combination therapies. This guide serves as a valuable resource for researchers dedicated to advancing the clinical application of this promising anti-cancer compound.
References
- 1. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scitechdevelopment.com [scitechdevelopment.com]
- 14. mdpi.com [mdpi.com]
- 15. Fenretinide: a p53-independent way to kill cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fenretinide combines perturbation of signaling kinases, cell–extracellular matrix interactions and matrix metalloproteinase activation to inhibit invasion in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers and availability of Fenretinide glucuronide-d4
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Fenretinide (B1684555) glucuronide-d4, a key deuterated metabolite of the synthetic retinoid Fenretinide (N-(4-hydroxyphenyl)retinamide or 4-HPR). This document outlines its commercial availability, applications in research, and relevant biological pathways.
Commercial Availability and Suppliers
Fenretinide glucuronide-d4 and its related compounds are available from a select number of specialized chemical suppliers. These compounds are crucial for pharmacokinetic and metabolic studies of Fenretinide, often serving as internal standards in bioanalytical assays. The table below summarizes the available information from various suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed product specifications, as some of these specialized chemicals may be synthesized on demand.
| Supplier | Product Name | Catalog Number | Molecular Formula | CAS Number | Notes |
| Clearsynth | Fenretinide Glucuronide Monosodium Salt-d4 | CS-T-96805 | C₃₂H₃₆D₄NNaO₈ | Not Available | Offered as a monosodium salt.[1] |
| LGC Standards | Fenretinide Glucuronide Monosodium Salt-d4 | Not specified | Not specified | Not specified | This product requires custom synthesis, and a quote must be requested.[2] |
| Veeprho | Fenretinide-D4 Glucuronide | DVE00768 | Not specified | Not Available | Listed among their Fenretinide-related impurities.[3][4] |
| TLC Pharmaceutical Standards | Fenretinide-d4 Glucuronide | F-075009 | C₃₂H₃₇D₄NO₈ | 2118244-60-1 | - |
Note: While not the glucuronidated form, Fenretinide-d4 is more widely available and used as an internal standard. Suppliers include CP Lab Safety[5] and TLC Pharmaceutical Standards[6].
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of Fenretinide and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed, representative protocol adapted from established methods for Fenretinide analysis.[7][8][9][10]
Quantification of Fenretinide and its Metabolites in Human Plasma using LC-MS/MS
This protocol describes a method for the simultaneous determination of Fenretinide and its major metabolites, including Fenretinide glucuronide, in human plasma.
2.1.1. Materials and Reagents
-
Fenretinide, Fenretinide glucuronide, and other metabolite analytical standards
-
This compound (Internal Standard, IS)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid, analytical grade
-
Human plasma (blank)
2.1.2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Fenretinide, its metabolites, and this compound (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in methanol to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
2.1.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the 100 ng/mL IS working solution.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2.1.4. LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 3.5µm, 50×2.1mm).[7][8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: Linear gradient from 30% to 95% B
-
5-7 min: Hold at 95% B
-
7-8 min: Return to 30% B
-
8-10 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Fenretinide, its metabolites, and this compound should be optimized by infusing the individual standard solutions.
2.1.5. Data Analysis
Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard (this compound). The concentration of the unknown samples is determined from the calibration curve.
Signaling and Metabolic Pathways
Metabolic Pathway of Fenretinide
Fenretinide undergoes metabolism in the body, primarily through oxidation and glucuronidation. The glucuronidation of the phenolic hydroxyl group of Fenretinide is a significant detoxification pathway, increasing its water solubility and facilitating its excretion. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).
References
- 1. clearsynth.com [clearsynth.com]
- 2. Fenretinide Glucuronide Monosodium Salt-d4 [lgcstandards.com]
- 3. veeprho.com [veeprho.com]
- 4. veeprho.com [veeprho.com]
- 5. calpaclab.com [calpaclab.com]
- 6. tlcstandards.com [tlcstandards.com]
- 7. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium-Labeled Standards for Retinoid Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, application, and analysis of deuterium-labeled standards in retinoid research. The use of these stable isotope-labeled internal standards is critical for achieving accurate and precise quantification of retinoids in complex biological matrices. This document details experimental protocols, presents quantitative data from various analytical methods, and illustrates key pathways and workflows to support researchers in this field.
Core Principles: The Advantage of Deuterium-Labeled Standards
In quantitative mass spectrometry, the ideal internal standard co-elutes with the analyte and exhibits identical ionization and fragmentation behavior, thus compensating for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] Deuterium-labeled standards are considered the gold standard for internal standards in mass spectrometry-based bioanalysis because their physicochemical properties are nearly identical to their unlabeled counterparts.[1] The mass difference allows for their distinct detection by the mass spectrometer.[2]
The primary advantages of using deuterium-labeled retinoids as internal standards include:
-
Correction for Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Since deuterium-labeled standards have the same retention time and ionization characteristics as the analyte, they experience the same matrix effects, allowing for accurate correction.[3]
-
Compensation for Extraction Variability: The recovery of retinoids during sample extraction can be variable and incomplete. By adding a known amount of the deuterium-labeled standard at the beginning of the sample preparation process, any losses during extraction can be accurately accounted for.
-
Improved Accuracy and Precision: The use of deuterium-labeled internal standards significantly enhances the accuracy and precision of quantitative assays by correcting for both sample-specific and instrument-related variations.[1]
Synthesis of Deuterium-Labeled Retinoids
The synthesis of deuterium-labeled retinoids involves the introduction of deuterium (B1214612) atoms at specific, stable positions within the molecule. Common strategies include:
-
Wittig-Horner Reaction and Deuterium Exchange: This method has been used to synthesize several deuterated analogues of vitamin A, including 20,20,20-d3-retinal, 14,20,20,20-d4-retinol, 12,14,20,20,20-d5-retinol, and 10,19,19,19-d4-retinol.[4]
-
Directed Aldol (B89426) Condensation: A modification of Wittig's directed aldol condensation has been employed to prepare 20,20,20-d3-retinaldehyde.[4]
-
Modular Synthesis: Recent advancements have focused on modular synthesis approaches that allow for the flexible and controllable introduction of deuterium at various positions, which is particularly useful for studying metabolic pathways.
Data Presentation: Performance of Analytical Methods
The following tables summarize the performance characteristics of various analytical methods for the quantification of retinoids using deuterium-labeled and other internal standards.
| Analyte(s) | Internal Standard | Matrix | Method | Linearity Range | LLOQ | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) | Citation |
| All-trans-retinoic acid (ATRA) | Acitretin | Human Plasma | LC-MS/MS | 0.45–217.00 ng/mL | 0.45 ng/mL | < 8% | < 8% | Not Specified | [5][6][7] |
| Multiple Retinoids | 13-cisRA-d5, 4oxo-13-cisRA-d3 | Human Serum | UHPLC-MS/MS | 0.1-20 nM (RA isomers), 0.5-20 nM (metabolites) | Not Specified | Not Specified | Not Specified | Not Specified | [8][9] |
| Multiple Retinoids | 13C-labeled atRA | Human Plasma | LC-MS/MS | 0.25-4.0 ng/mL (RAs), 37-600 ng/mL (ROH) | 0.1-0.2 ng/mL | < 8% | < 12.5% | 80-105% | [10] |
| Retinol (B82714), Retinyl Palmitate | Retinyl Acetate | Mouse Liver | HPLC-UV | Not Specified | 0.27 pmol (Retinol), 15.92 pmol (Retinyl Palmitate) | < 5% | Not Specified | 80-110% | [11] |
| Retinol, Retinal, Retinyl Esters | Retinyl Acetate | Mouse Serum & Tissues | HPLC-UV | >3 orders of magnitude | 0.2 pmol (Retinol, Retinal), 0.7 pmol (Retinyl Esters) | 5.9-10.0% | 5.9-11.0% | Not Specified | [4] |
Experimental Protocols
Below are detailed methodologies for the extraction and analysis of retinoids from biological samples using deuterium-labeled internal standards. All procedures involving retinoids should be conducted under dim red light or in amber vials to prevent photodegradation.[12]
Protocol 1: UHPLC-MS/MS for Multiple Retinoids in Human Serum
This protocol is adapted from a method for the simultaneous quantification of retinoic acid isomers and their metabolites.[8][9]
1. Sample Preparation and Extraction: a. To 500 µL of human serum, add 10 µL of an internal standard mixture containing 1 µM 13-cisRA-d5 and 2 µM 4oxo-13-cisRA-d3 in a 60:40 acetonitrile (B52724):methanol (B129727) mixture. b. Add 1 mL of acetonitrile and 60 µL of 4 N HCl to the sample. c. Vortex the sample and then extract the retinoids twice with 5 mL of hexane. d. Separate the organic phase by centrifugation at 1000 rpm for 3 minutes. e. Evaporate the combined organic phases to dryness under a stream of nitrogen at 32°C. f. Reconstitute the residue in the mobile phase for analysis.
2. UHPLC-MS/MS Analysis:
- Column: Ascentis Express RP Amide column (2.7 µm; 150 mm × 2.1 mm).
- Mobile Phase: Gradient elution with water (A) and acetonitrile (B), both containing 40% methanol and 0.1% formic acid.
- Flow Rate: 0.5 mL/min.
- Gradient:
- Initial: 60% A for 2 min.
- 2-10 min: Linear gradient to 45% A.
- 10-17 min: Linear gradient to 10% A.
- Followed by a wash and re-equilibration.
- Mass Spectrometry: Operate in positive ion atmospheric pressure chemical ionization (APCI) mode with multiple reaction monitoring (MRM) for each analyte and internal standard.
Protocol 2: GC-MS Analysis of Deuterium-Labeled Retinol in Serum
This protocol details the determination of deuterium enrichment of retinol in serum.[13]
1. Sample Preparation and Extraction: a. To 0.4 mL of serum, add 0.5 mL of 0.85% saline solution and 100 µL of an internal standard solution. b. Add 5 mL of a chloroform-methanol (2:1 v/v) solution and vortex. c. Centrifuge to separate the phases and collect the lower chloroform (B151607) layer. d. Dry the chloroform extract under a stream of nitrogen. e. Resuspend the residue in 0.1 mL of ethanol.
2. HPLC Fractionation: a. Separate the retinol fraction from other components using an HPLC system with a C18 column. b. Collect the retinol fraction.
3. Derivatization and GC-MS Analysis: a. Dry the collected retinol fraction under nitrogen. b. Derivatize the retinol with O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 10% trimethylchlorosilane. c. Quantify the labeled and non-labeled retinol isotopes using a GC-MS system with a methyl siloxane capillary column. d. Employ electron capture negative chemical ionization with helium as the carrier gas and methane (B114726) as the ionization agent.
Mandatory Visualizations
Retinoid Signaling Pathway
Caption: Simplified diagram of the retinoid signaling pathway.
Experimental Workflow for Retinoid Quantification
Caption: General experimental workflow for retinoid analysis.
Advantages of Deuterium-Labeled Standards
Caption: Logical relationship of deuterium-labeled standards' advantages.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for determination of all-trans retinoic acid in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 13. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
Methodological & Application
Application Note: Quantitative Analysis of Fenretinide in Human Plasma using Fenretinide Glucuronide-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Fenretinide in human plasma using a stable isotope-labeled internal standard, Fenretinide glucuronide-d4, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic and drug metabolism studies.
Introduction
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid with potential applications in cancer therapy and prevention. Accurate quantification of Fenretinide in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in bioanalytical LC-MS/MS methods, as it effectively compensates for variability in sample preparation, chromatography, and mass spectrometric ionization[1][2][3].
This application note describes a robust and sensitive LC-MS/MS method for the determination of Fenretinide in human plasma. The method employs this compound as the internal standard (IS). While a deuterated analog of the parent drug is often used, employing a deuterated metabolite as the IS can offer advantages in certain analytical scenarios, particularly when the metabolic pathway is a primary focus of the study.
Signaling Pathway and Metabolism
Fenretinide undergoes extensive metabolism in vivo, primarily through oxidation and glucuronidation. The glucuronidation of Fenretinide is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the parent molecule, increasing its water solubility and facilitating its excretion[4]. Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A9, and UGT2B7, are known to be involved in the metabolism of a wide range of drugs and are likely contributors to Fenretinide glucuronidation[5].
Figure 1: Proposed metabolic pathway of Fenretinide.
Experimental Protocol
Materials and Reagents
-
Fenretinide reference standard (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA anticoagulant) from screened donors
Stock and Working Solutions
-
Fenretinide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Fenretinide in 10 mL of methanol.
-
Fenretinide Working Solutions: Prepare serial dilutions of the stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation
The following workflow outlines the protein precipitation method for plasma sample preparation.
Figure 2: Workflow for plasma sample preparation.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X3 or equivalent |
| Column | Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 30 |
| 4.0 | 95 |
| 6.0 | 95 |
| 6.1 | 30 |
| 8.0 | 30 |
Tandem Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Sciex 4000 QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 600°C |
| Ion Spray Voltage | 5500 V |
| Dwell Time | 50 ms |
| MRM Transitions | |
| Analyte | Precursor Ion (m/z) |
| Fenretinide | 392.3 |
| This compound (IS) | 572.3 |
Method Validation Summary
The bioanalytical method was validated according to the general principles outlined in regulatory guidelines.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 2000 ng/mL for Fenretinide in human plasma. The lower limit of quantification (LLOQ) was established at 1 ng/mL.
| Calibration Curve Parameters | Value |
| Concentration Range | 1 - 2000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.998 |
| LLOQ | 1 ng/mL |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, low, medium, and high.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 7.2 | 105.1 | 8.5 | 103.8 |
| Low | 3 | 5.8 | 98.7 | 6.9 | 99.5 |
| Medium | 150 | 4.1 | 101.2 | 5.3 | 100.4 |
| High | 1500 | 3.5 | 99.6 | 4.8 | 101.1 |
Data based on representative values from similar bioanalytical assays.[6][7][8][9]
Matrix Effect and Recovery
The matrix effect was assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. Recovery was determined by comparing the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma.
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low | 3 | 95.8 | 91.2 |
| High | 1500 | 98.2 | 93.5 |
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantification of Fenretinide in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it suitable for regulated bioanalytical studies. The use of a stable isotope-labeled internal standard ensures high-quality data for pharmacokinetic and drug metabolism assessments of Fenretinide.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validated LC-MS/MS Assay for the Quantification of Fenretinide in Human Plasma
Application Note and Protocol
This document provides a detailed methodology for the quantification of Fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide, 4-HPR) in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This protocol is intended for researchers, scientists, and drug development professionals requiring a sensitive, specific, and accurate assay for pharmacokinetic studies and clinical trials involving Fenretinide.
Introduction
Fenretinide is a synthetic retinoid that has shown promise in the prevention and treatment of various cancers.[1][2] Accurate quantification of Fenretinide in plasma is crucial for understanding its pharmacokinetics and for clinical monitoring. The LC-MS/MS method described herein offers high sensitivity and selectivity for the determination of Fenretinide in a complex biological matrix like plasma.[1][2][3][4] The protocol outlines procedures for sample preparation, chromatographic separation, mass spectrometric detection, and method validation.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Chemicals:
-
HPLC-grade methanol (B129727) and acetonitrile[3]
-
Formic acid (analytical grade)[3]
-
Deionized water
-
Control human plasma
-
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1][3]
Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of Fenretinide and the internal standard in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL. Store these solutions in the dark at -20°C.[3]
-
Working Solutions: Prepare working solutions by diluting the stock solutions with an appropriate solvent to create calibration standards and quality control (QC) samples.[3]
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples by spiking control human plasma with the working solutions to achieve the desired concentration range.[1][3]
Sample Preparation
The following protein precipitation method is a simple and effective technique for extracting Fenretinide from plasma samples.[1][2]
-
Thaw plasma samples at room temperature.
-
To a 25-50 µL aliquot of plasma, add the internal standard.[1]
-
Add 3 volumes of cold acetonitrile (B52724) or ethanol to precipitate plasma proteins.[1][3]
-
Vortex the mixture for at least 30 seconds.[3]
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[1][3]
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[3]
Due to the light sensitivity of retinoids, all procedures should be performed using amber vials and with minimal exposure to light.[3]
LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray ionization (ESI) or APCI.[1][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[1][3]
-
MRM Transitions: The specific precursor-to-product ion transitions for Fenretinide and the internal standard need to be optimized on the specific mass spectrometer being used.
-
Data Presentation
The following tables summarize the quantitative data from validated LC-MS/MS assays for Fenretinide in plasma.
Table 1: Calibration Curve Details
| Parameter | Method 1 | Method 2 |
| Concentration Range (ng/mL) | 1 - 500[3][5] | 0.2 - 50[1][2] |
| Linearity (r²) | > 0.99 | > 0.99 |
| LLOQ (ng/mL) | 1[3][5] | 0.2[1][2] |
Table 2: Accuracy and Precision
| Analyte | QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Fenretinide (Method 1) | Low (8 ng/mL) | < 7.5[3] | 99.3 - 101.0[3] | < 7.5[3] | 99.3 - 101.0[3] |
| Medium (80 ng/mL) | < 7.5[3] | 99.3 - 101.0[3] | < 7.5[3] | 99.3 - 101.0[3] | |
| High (400 ng/mL) | < 7.5[3] | 99.3 - 101.0[3] | < 7.5[3] | 99.3 - 101.0[3] | |
| Fenretinide (Method 2) | LLOQ (0.2 ng/mL) | < 7.64[1] | 94.92 - 105.43[1] | < 7.26[1] | 94.92 - 101.22[1] |
| Low (0.6 ng/mL) | < 7.64[1] | 94.92 - 105.43[1] | < 7.26[1] | 94.92 - 101.22[1] | |
| Medium (4.0 ng/mL) | < 7.64[1] | 94.92 - 105.43[1] | < 7.26[1] | 94.92 - 101.22[1] | |
| High (40.0 ng/mL) | < 7.64[1] | 94.92 - 105.43[1] | < 7.26[1] | 94.92 - 101.22[1] |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Extraction Recovery | > 90%[1] |
| Matrix Effect | No significant matrix effect observed[1] |
Table 4: Stability
| Condition | Duration | Stability |
| Bench-top (Room Temperature) | Not specified | Stable |
| Freeze-Thaw Cycles | Multiple cycles | Stable |
| Long-term Storage (-20°C or -80°C) | Not specified | Stable |
Visualization
The following diagrams illustrate the key processes in the validated LC-MS/MS assay for Fenretinide.
Caption: Overall workflow for Fenretinide quantification in plasma.
References
- 1. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide | MDPI [mdpi.com]
- 4. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantification of Fenretinide and its Metabolites in Tumor Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenretinide (B1684555) [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic retinoid, has demonstrated promising anti-cancer activity in numerous preclinical and clinical studies.[1][2][3][4][5] Its therapeutic potential stems from its ability to induce apoptosis and inhibit tumor growth through various signaling pathways.[6][7][8][9] To facilitate further research and drug development, robust analytical methods for the quantification of Fenretinide and its primary metabolites, N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-HPR), in tumor tissue are essential.[1][10][11][12] This document provides a detailed protocol for the extraction and quantification of these compounds from tumor tissue using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Signaling Pathways of Fenretinide
Fenretinide exerts its anti-tumor effects through a multi-faceted mechanism of action.[7][8] Key signaling pathways affected by Fenretinide are illustrated below. The drug is known to generate reactive oxygen species (ROS) and modulate ceramide metabolism, leading to apoptosis.[6][11][13] Additionally, it can inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation.[6][7][8]
Caption: Fenretinide Signaling Pathways in Cancer Cells.
Experimental Workflow
The quantification of Fenretinide and its metabolites from tumor tissue involves several key steps, from sample collection to data analysis. A generalized workflow is depicted below.
Caption: Workflow for Fenretinide Quantification in Tumor Tissue.
Detailed Experimental Protocol
This protocol is based on validated methods for the quantification of Fenretinide, 4-MPR, and 4-oxo-HPR in tumor tissue by HPLC-MS/MS.[14][15][16][17][18]
1. Materials and Reagents
-
Fenretinide, 4-MPR, and 4-oxo-HPR analytical standards
-
Internal Standard (IS), e.g., N-(4-ethoxyphenyl)retinamide (4-EPR)[19]
-
Acetonitrile (B52724) (HPLC grade)
-
Ethanol (B145695) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure
-
Control tumor tissue (for matrix-matched calibration standards)
2. Standard Solution Preparation
-
Prepare individual stock solutions of Fenretinide, 4-MPR, 4-oxo-HPR, and the IS in ethanol at a concentration of 1 mg/mL. Store at -20°C in the dark.
-
Prepare working solutions by diluting the stock solutions in acetonitrile to the desired concentration range for calibration standards and quality controls (QCs).
3. Sample Preparation
-
Excise and weigh the frozen tumor tissue sample.
-
Add acetonitrile to the tissue at a ratio of 1:6 (w/v).[14][16]
-
Homogenize the tissue using a mechanical homogenizer (e.g., Ultra-Turrax) for 1 minute.[14][16]
-
Transfer a known aliquot (e.g., 150 µL) of the tumor homogenate to a microcentrifuge tube.[14][16]
-
Spike with the internal standard working solution (e.g., 10 µL).
-
Vortex the mixture and centrifuge at 4,000 x g for 10 minutes at 4°C.[14]
-
Carefully transfer the supernatant to an amber glass vial for HPLC-MS/MS analysis.
4. HPLC-MS/MS Analysis The following are representative conditions. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Conditions |
| HPLC System | A validated HPLC system capable of binary gradient elution. |
| Column | C18 reverse-phase column (e.g., Symmetry C18, 4 µm, 150 mm x 4.6 mm).[20] |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient Program | A gradient program should be developed to ensure adequate separation of the analytes and the internal standard. A typical starting condition could be 67% B, held isocratically.[20] |
| Flow Rate | 1.0 mL/min.[20] |
| Injection Volume | 10 µL.[14] |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[10][14] |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | Specific precursor-to-product ion transitions for Fenretinide, 4-MPR, 4-oxo-HPR, and the IS must be determined and optimized. |
5. Calibration and Quantification
-
Prepare matrix-matched calibration standards by spiking known concentrations of the analytes into control tumor homogenate.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration.
-
The concentration of the analytes in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables summarize key validation and quantitative parameters reported in the literature for the analysis of Fenretinide in tumor tissue.
Table 1: HPLC-MS/MS Method Validation Parameters for Fenretinide in Tumor Homogenate [14][15][16][17][18]
| Parameter | Reported Value |
| Lower Limit of Quantification | 50 ng/mL |
| Calibration Curve Range | 50 - 2000 ng/mL |
| Accuracy | 96.6% - 102.3% |
| Inter-day Precision | 0.96% - 1.91% |
| Inter-day Accuracy | 102.3% - 105.8% |
Table 2: Representative Concentrations of Fenretinide and Metabolites in Preclinical Models
| Analyte | Tissue/Model | Concentration Range (Approximate) | Reference |
| Fenretinide | Lung Cancer Xenograft | 5.7 µM | [3] |
| 4-MPR | Mouse Plasma | ~50% of Fenretinide | [1] |
| 4-oxo-HPR | Mouse Plasma | ~40% of Fenretinide | [1] |
| 4-MPR | Human Plasma (5-yr) | ~130% of Fenretinide | [1] |
| 4-oxo-HPR | Human Plasma (5-yr) | ~75% of Fenretinide | [1] |
Note: The concentrations of metabolites can vary significantly depending on the biological matrix, duration of treatment, and the specific cancer model.[1]
Conclusion
The HPLC-MS/MS method described provides a sensitive, specific, and reproducible approach for the quantification of Fenretinide and its major metabolites in tumor tissue. This protocol, along with the summarized quantitative data, serves as a valuable resource for researchers investigating the pharmacokinetics, efficacy, and mechanisms of action of Fenretinide in cancer research and development. Adherence to a validated protocol is crucial for obtaining accurate and reliable data to support preclinical and clinical studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1 | PLOS One [journals.plos.org]
- 3. Anti-tumor activity of fenretinide complexed with human serum albumin in lung cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new bioavailable fenretinide formulation with antiproliferative, antimetabolic, and cytotoxic effects on solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. scitechdevelopment.com [scitechdevelopment.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput in vitro drug screening and in vivo studies identify fenretinide as a brain-penetrant DMG therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A Phase I Study of Intravenous Fenretinide (4-HPR) for Patients with Malignant Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and In Vitro-In Vivo Evaluation of Fenretinide-Loaded Oral Mucoadhesive Patches for Site-Specific Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fenretinide Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) in various biological matrices. The protocols focus on widely used techniques including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Introduction
Fenretinide, a synthetic retinoid, has shown promise as a chemopreventive and therapeutic agent in various cancers. Accurate quantification of Fenretinide and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action. Due to its hydrophobic nature and extensive binding to plasma proteins, efficient sample preparation is a critical step for reliable analysis.[1][2] This document outlines validated and adaptable protocols for the extraction of Fenretinide from biological samples such as plasma, serum, and tissue homogenates.
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique depends on factors such as the biological matrix, the required limit of quantification, sample throughput, and available instrumentation. The three most common techniques for Fenretinide analysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT) is a simple and rapid method suitable for high-throughput analysis. It involves the addition of an organic solvent to the sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte.[2]
-
Liquid-Liquid Extraction (LLE) is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It can provide cleaner extracts than PPT but is more labor-intensive and uses larger volumes of organic solvents.[2]
-
Solid-Phase Extraction (SPE) offers high selectivity and can yield very clean extracts, leading to reduced matrix effects and improved sensitivity. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[2]
Quantitative Data Summary
The following tables summarize the performance characteristics of different sample preparation methods for Fenretinide analysis reported in the literature.
Table 1: Protein Precipitation (PPT) Performance Data for Fenretinide Analysis in Human Plasma
| Parameter | Fenretinide | 4-oxo-4-HPR (metabolite) | 4-MPR (metabolite) |
| Extraction Recovery (%) | > 90.39 | > 90.39 | > 90.39 |
| Matrix Effect | No significant effect observed | No significant effect observed | No significant effect observed |
| Linearity Range (ng/mL) | 0.2 - 50 | 0.2 - 50 | 0.2 - 50 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.2 | 0.2 | 0.2 |
| Intra-day Precision (%RSD) | < 7.64 | < 7.64 | < 7.64 |
| Inter-day Precision (%RSD) | < 7.26 | < 7.26 | < 7.26 |
| Intra-day Accuracy (%) | 94.99 - 105.43 | 94.99 - 105.43 | 94.99 - 105.43 |
| Inter-day Accuracy (%) | 94.92 - 101.22 | 94.92 - 101.22 | 94.92 - 101.22 |
Table 2: General Performance Characteristics of LLE and SPE for Retinoid Analysis
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery (%) | 60 - 98 | > 80 |
| Matrix Effect | Moderate to Low | Low |
| Selectivity | Moderate | High |
| Throughput | Low to Medium | Medium to High |
| Solvent Consumption | High | Low to Medium |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Fenretinide Analysis in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the simultaneous determination of Fenretinide and its metabolites.[2]
Materials:
-
Human plasma samples
-
Ethanol (B145695) (cold)
-
Internal Standard (IS) solution (e.g., N-(4-ethoxyphenyl)retinamide (4-EPR), 10 µg/mL in ethanol)
-
1.5 mL amber microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 10,000 x g
-
Amber autosampler vials
-
LC-MS/MS system
Procedure:
-
To a 1.5 mL amber microcentrifuge tube, add 25 µL of the plasma sample.
-
Add 5 µL of the internal standard solution (10 µg/mL 4-EPR in ethanol).
-
Add 470 µL of cold ethanol to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge the tube at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:50 (v/v) with the mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Transfer the diluted supernatant to an amber autosampler vial.
-
Inject a 3 µL aliquot into the LC-MS/MS system for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Retinoid Analysis in Serum (Adaptable for Fenretinide)
This protocol is a general procedure for the extraction of retinoids from serum and can be adapted for Fenretinide analysis.
Materials:
-
Serum or plasma samples
-
Methyl-Tert-Butyl Ether (MTBE)
-
Internal Standard (IS) solution
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 1:3 water:methanol)
Procedure:
-
To 200 µL of serum/plasma in a glass tube, add 20 µL of the internal standard solution and briefly vortex.
-
Add 200 µL of acetonitrile to the sample and vortex for 1 minute to precipitate proteins.
-
Add 1.2 mL of MTBE and vortex for 1 minute to extract the analytes.
-
Centrifuge the mixture for 10 minutes at approximately 3000 x g to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of the reconstitution solution (e.g., 1:3 water:methanol).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Fenretinide Analysis in Plasma (General Reversed-Phase Protocol)
This is a general protocol for reversed-phase SPE using a C18 or a polymeric sorbent like Oasis HLB, which is suitable for hydrophobic compounds like Fenretinide.[3] Optimization of wash and elution solvents may be required for specific applications.
Materials:
-
Plasma samples
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg/1 mL or Oasis HLB µElution plate)
-
Methanol (B129727) (for conditioning and elution)
-
Deionized water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE manifold
-
Nitrogen evaporator
-
Reconstitution solution
Procedure:
-
Sample Pre-treatment: Dilute the plasma sample 1:1 with an aqueous buffer (e.g., 4% H3PO4 or 0.1% formic acid in water) to reduce viscosity and improve loading.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 drops per second).
-
Washing: Wash the cartridge with 1 mL of the wash solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Fenretinide and the internal standard with 1 mL of the elution solvent (e.g., methanol or acetonitrile). Collect the eluate in a clean tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Experimental Workflow
Fenretinide-Induced Apoptosis Signaling Pathway
References
- 1. agilent.com [agilent.com]
- 2. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Application Notes and Protocols for Fenretinide Glucuronide-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenretinide (N-(4-hydroxyphenyl) retinamide, 4-HPR) is a synthetic retinoid investigated for its potential in cancer therapy and prevention. Understanding its pharmacokinetic profile, including the formation and elimination of its metabolites, is crucial for its clinical development. One of the major metabolic pathways for Fenretinide is glucuronidation, leading to the formation of Fenretinide glucuronide. This metabolite is more water-soluble, facilitating its excretion from the body.[1] Accurate quantification of Fenretinide glucuronide in biological matrices is essential for a comprehensive pharmacokinetic assessment.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] Fenretinide glucuronide-d4, a deuterated analog of the metabolite, serves as an ideal internal standard for this purpose. Because it has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[2] This allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.[3]
These application notes provide a detailed protocol for the quantification of Fenretinide glucuronide in plasma using this compound as an internal standard.
Principle of the Assay
This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of Fenretinide glucuronide in plasma. Plasma samples are first subjected to protein precipitation to remove large macromolecules. The supernatant is then analyzed by LC-MS/MS. This compound is added to all samples, calibrators, and quality controls at a known concentration to serve as the internal standard. Quantification is based on the ratio of the analyte peak area to the internal standard peak area.
Experimental Protocols
Materials and Reagents
-
Fenretinide glucuronide (Analyte)
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Control human plasma (with anticoagulant, e.g., K2-EDTA)
Stock and Working Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Fenretinide glucuronide in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) ACN:water to create calibration standards.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) ACN:water.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Calibration Standards: Spike control plasma with the analyte working solutions to achieve a concentration range (e.g., 1-1000 ng/mL). A typical calibration curve consists of a blank (plasma with IS), a zero sample (blank plasma without IS), and 8 non-zero concentrations.
-
Quality Controls (QCs): Prepare QCs in control plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 300, and 800 ng/mL).
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 150 µL of the IS working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are representative conditions and may require optimization.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical - requires optimization):
-
Fenretinide glucuronide: Q1/Q3 (e.g., m/z 568.3 -> 285.2)
-
This compound: Q1/Q3 (e.g., m/z 572.3 -> 289.2)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy).
-
Data Presentation: Bioanalytical Method Validation
A bioanalytical method must be validated to ensure its reliability, following guidelines from regulatory agencies like the FDA. The tables below summarize typical acceptance criteria and example data for such a validation.
Table 1: Example Calibration Curve Parameters
| Parameter | Value |
|---|---|
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy of Back-calculated Standards | Within ±15% of nominal (±20% at LLOQ) |
Table 2: Example Intra- and Inter-Day Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1 | < 20% | 80-120% | < 20% | 80-120% |
| Low QC | 3 | < 15% | 85-115% | < 15% | 85-115% |
| Medium QC | 300 | < 15% | 85-115% | < 15% | 85-115% |
| High QC | 800 | < 15% | 85-115% | < 15% | 85-115% |
Data presented are representative based on typical FDA guidance for bioanalytical method validation. Actual results may vary.
Table 3: Example Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor |
|---|---|---|---|---|
| Low QC | 3 | > 85% | > 85% | 0.85 - 1.15 |
| High QC | 800 | > 85% | > 85% | 0.85 - 1.15 |
Recovery should be consistent, and the matrix factor should be close to 1, indicating minimal ion suppression or enhancement.
Visualizations
Experimental Workflow
Caption: Workflow for quantifying Fenretinide glucuronide in plasma.
Fenretinide-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathways of Fenretinide-induced apoptosis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Fenretinide glucuronide in pharmacokinetic studies. The described LC-MS/MS protocol, once validated, can deliver high-quality data essential for understanding the metabolism and disposition of Fenretinide. This information is critical for making informed decisions during drug development. The pro-apoptotic mechanism of Fenretinide, involving multiple signaling pathways, underscores its therapeutic potential.
References
- 1. Fenretinide induces apoptosis and synergises the apoptosis inducing effect of gemcitabine through inhibition of key signalling molecules involved in A549 cell survival in in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Method for Retinoid Separation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Retinoids, a class of compounds derived from vitamin A, play crucial roles in various physiological processes, including vision, cell growth and differentiation, and immune function. Accurate quantification and separation of different retinoid isomers and metabolites are essential for understanding their biological functions and for the development of retinoid-based therapeutics. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of retinoids in various biological and pharmaceutical matrices.
This document provides detailed application notes and protocols for the separation and quantification of common retinoids using reversed-phase, normal-phase, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
I. Method Selection and Application Notes
The choice of HPLC method for retinoid analysis depends on the specific retinoids of interest, the sample matrix, and the required sensitivity.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common method for routine analysis of a wide range of retinoids with varying polarities, including retinol (B82714), retinal, retinoic acid, and their esters.[1][2][3] It offers good separation and is compatible with a variety of detectors, particularly UV-Vis. Isocratic elution can be used for simpler mixtures, while gradient elution is employed for complex samples containing both polar and nonpolar retinoids.[4][5]
-
Normal-Phase HPLC (NP-HPLC): NP-HPLC provides excellent resolution for the separation of geometric isomers of retinoids, such as all-trans-retinoic acid and its cis-isomers (e.g., 13-cis-retinoic acid).[4][6][7] This method is particularly useful when the biological activity of specific isomers needs to be assessed.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high-sensitivity and high-specificity analysis, especially in complex biological matrices like serum and tissues, LC-MS/MS is the method of choice.[8][9][10] It allows for the quantification of low-abundance retinoids and provides structural confirmation.[10]
II. Experimental Workflows
The following diagrams illustrate the general workflows for retinoid analysis using HPLC.
Caption: General workflow for sample preparation and HPLC analysis of retinoids.
Caption: Schematic of a typical HPLC system for retinoid analysis.
III. Detailed Experimental Protocols
A. Protocol 1: Reversed-Phase HPLC for Retinol and Retinyl Esters
This protocol is adapted from a method for the analysis of retinol and retinyl esters in biological samples.[1]
1. Sample Preparation (from Tissue)
-
Weigh approximately 50-200 mg of tissue.
-
Homogenize the tissue in an appropriate buffer.
-
Add an internal standard (e.g., retinyl acetate (B1210297) if not measuring it as an analyte).
-
Perform a liquid-liquid extraction using hexane. Vortex thoroughly and centrifuge to separate the phases.[1]
-
Transfer the upper organic phase to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: Acetonitrile:Methanol:Methylene Chloride (70:15:15, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-100 µL.
-
Detection: UV-Vis detector at 325 nm.[1]
-
Run Time: Approximately 35 minutes.[1]
B. Protocol 2: Normal-Phase HPLC for Retinoic Acid Isomers
This protocol is suitable for the separation of all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (13CRA).[6][7]
1. Sample Preparation
-
Follow a similar extraction procedure as in Protocol 1, ensuring protection from light to prevent isomerization.
-
Reconstitute the final extract in the mobile phase.
2. HPLC Conditions
-
Column: Silica gel column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: Hexane:2-Propanol:Glacial Acetic Acid (1000:4.3:0.675, v/v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.
-
Detection: UV-Vis detector at 350 nm.[6]
C. Protocol 3: LC-MS/MS for High-Sensitivity Retinoid Analysis
This protocol is a general guideline for the sensitive quantification of multiple retinoids in serum.[8][9]
1. Sample Preparation (from Serum)
-
To 200 µL of serum, add an internal standard.
-
Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.[8][9]
-
Alternatively, perform a liquid-liquid extraction.
-
Transfer the supernatant or organic layer and evaporate to dryness.
-
Reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size).[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Methanol with 0.1% formic acid.[8]
-
Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 10 µL.[11]
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, operated in multiple reaction monitoring (MRM) mode.[9][11]
IV. Data Presentation
The following tables summarize typical quantitative data for the described HPLC methods.
Table 1: Typical Retention Times for Reversed-Phase HPLC of Retinoids
| Retinoid | Approximate Retention Time (min) |
| 13-cis-Retinoic Acid | 4.5 |
| all-trans-Retinoic Acid | 5.7 |
| all-trans-Retinol | 11.0 |
| all-trans-Retinal | 12.5 |
| Retinyl Acetate | 25.5 |
| Data is illustrative and based on a rapid isocratic method.[2] Retention times will vary based on the specific column and mobile phase composition. |
Table 2: Typical Retention Times for Normal-Phase HPLC of Retinoids
| Retinoid | Approximate Retention Time (min) |
| all-trans-Retinal | 9.5 |
| 13-cis-Retinoic Acid | 10.6 |
| all-trans-Retinoic Acid | 11.7 |
| Data from an isocratic normal-phase method.[6] |
Table 3: Performance Characteristics of LC-MS/MS Method for Retinoid Analysis
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Coefficient of Determination (R²) | > 0.98 |
| Lower Limit of Quantification (LLOQ) | sub ng/mL levels |
| Reproducibility (%CV) | < 10% |
| Performance data for a method analyzing 12 retinoids and their metabolites in serum.[8][9] |
V. Conclusion
The choice of an appropriate HPLC method is critical for the accurate and reliable analysis of retinoids. Reversed-phase HPLC is a versatile technique for a broad range of retinoids, while normal-phase HPLC excels in the separation of geometric isomers. For applications requiring high sensitivity and specificity, LC-MS/MS is the preferred method. The protocols and data presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to establish and perform retinoid analysis in their laboratories. It is important to note that all methods should be properly validated for the specific application and matrix.
References
- 1. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 4. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sav.sk [sav.sk]
- 7. Selected retinoids: determination by isocratic normal-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Fenretinide Glucuronide-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fenretinide (B1684555) glucuronide-d4. Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid with potential applications in cancer therapy and prevention. Understanding its metabolic fate, including the formation of glucuronide conjugates, is crucial for drug development. The use of a deuterated internal standard, such as Fenretinide glucuronide-d4, is essential for accurate quantification in complex biological matrices. This document provides the necessary mass spectrometry parameters, liquid chromatography conditions, and a sample preparation protocol for researchers and scientists in drug development.
Introduction
Fenretinide has demonstrated cytotoxic activity against various cancer cell lines.[1] Its metabolism involves the formation of several metabolites, including glucuronides, which are important for understanding its pharmacokinetic profile and overall disposition. Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS assays, correcting for matrix effects and variability in sample processing. This protocol focuses on the detection of this compound, a key analyte for pharmacokinetic and metabolic studies of fenretinide.
Mass Spectrometry Parameters
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The parameters are optimized for the specific detection of this compound using Multiple Reaction Monitoring (MRM).
While direct experimental data for this compound is not widely published, the parameters can be reliably predicted based on the known values for fenretinide and the common fragmentation patterns of glucuronide conjugates. The primary fragmentation pathway for glucuronidated compounds is the neutral loss of the glucuronic acid moiety (176 Da).
The deuterated internal standard, N(-4-hydroxyphenyl-d4) retinamide (B29671) ([2H4]-4-HPR), has the chemical formula C26H29D4NO2.[2] The mass of fenretinide (4-HPR) is approximately 391.3 Da, and its protonated form [M+H]+ is m/z 392.3.[1] The addition of four deuterium (B1214612) atoms increases the mass by 4 Da. The mass of the glucuronic acid moiety is approximately 176.1 Da.
Therefore, the predicted mass of this compound is: (Mass of Fenretinide-d4) + (Mass of Glucuronic Acid) = (391.3 + 4) + 176.1 = 571.4 Da.
The expected precursor ion ([M+H]+) for this compound would be m/z 572.4. The most probable product ion would result from the loss of the glucuronic acid, yielding the protonated Fenretinide-d4 molecule.
Table 1: Predicted Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 572.4 |
| Product Ion (Q3) | m/z 396.3 |
| Dwell Time | 50 ms[1] |
| Collision Energy (CE) | Optimization required, starting around 30-35 eV is recommended. For similar non-glucuronidated retinoids, a CE of 32 eV has been reported.[1] |
| Declustering Potential (DP) | Optimization required, a starting point of 60 V can be used.[2] |
| Collision Exit Potential (CXP) | Optimization required, a starting point of 15 V can be used.[2] |
Table 2: General Mass Spectrometer Source Conditions (starting points)
| Parameter | Value |
| Spray Voltage | 5500 V[1] |
| Source Temperature | 600 °C[1] |
| Nebulizer Gas (Gas 1) | 40 units[2] |
| Heater Gas (Gas 2) | 50 units[2] |
| Curtain Gas (CUR) | 30 units[2] |
| Collision Activated Dissociation Gas (CAD) | 5 units[2] |
Experimental Protocol
Liquid Chromatography
Chromatographic separation is critical to resolve this compound from other metabolites and matrix components. A reverse-phase C18 column is suitable for this application.
Table 3: Liquid Chromatography Conditions
| Parameter | Description |
| HPLC System | Agilent 1200 series or equivalent[1] |
| Column | Zorbax SB-C18, 3.5 µm, 50 x 2.1 mm[1][3] |
| Guard Column | XBridge C18, 3.5 µm, 10 x 2.1 mm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.5 mL/min[1][3] |
| Column Temperature | 30 °C[1] |
| Injection Volume | 3 µL[1] |
| Autosampler Temperature | 4 °C[1] |
Table 4: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 - 2.0 | 45 - 95 |
| 2.0 - 7.0 | 95 |
| 7.0 - 7.5 | 95 - 45 |
| 7.5 - 10.0 | 45 |
To minimize contamination of the mass spectrometer's ion source, a divert valve can be used to direct the column eluent to waste for the first 2 minutes and after 4 minutes of the chromatographic run.[1]
Sample Preparation: Protein Precipitation
A simple and effective protein precipitation method can be used to extract this compound from plasma samples.[1][3]
-
To a 25 µL aliquot of plasma sample in a 1.5 mL amber microcentrifuge tube, add 5 µL of the internal standard working solution.[1]
-
Add 470 µL of cold ethanol (B145695) to precipitate proteins.[1]
-
Vortex the mixture for 3 minutes.[1]
-
Centrifuge at 10,000 x g for 5 minutes.[1]
-
Collect the supernatant and dilute it 1:50 with Mobile Phase B.[1]
-
Transfer the diluted supernatant to an amber autosampler vial.[1]
-
Inject the sample into the LC-MS/MS system.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the detection of this compound.
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note provides a comprehensive protocol for the detection and quantification of this compound using LC-MS/MS. The outlined mass spectrometry parameters, chromatographic conditions, and sample preparation method offer a solid foundation for researchers. Method validation, including the determination of linearity, accuracy, precision, and stability, should be performed in the target matrix to ensure reliable results for pharmacokinetic and metabolic studies. The provided parameters for this compound are based on established principles of mass spectrometry and should be confirmed and optimized in the user's laboratory.
References
- 1. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bioanalytical Method for Fenretinide in Preclinical Plasma Samples
Introduction
Fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid analogue of vitamin A with potential applications in cancer therapy and prevention.[1][2][3] Its significant cytotoxic activity against various cancer cell lines in vitro has spurred interest in its clinical development.[3] However, Fenretinide's high hydrophobicity and poor aqueous solubility present considerable challenges, leading to low and variable bioavailability that can complicate preclinical and clinical studies.[3][4] Therefore, a robust, sensitive, and reliable bioanalytical method for the quantitative determination of Fenretinide in biological matrices is crucial for accurately assessing its pharmacokinetics (PK) and supporting toxicokinetic (TK) studies in the preclinical phase.[5]
This document provides a detailed protocol for a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, which is the recommended approach due to its high sensitivity and selectivity.[4][6] An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also briefly described.
Recommended Bioanalytical Method: LC-MS/MS
This method provides a highly sensitive and specific procedure for the quantification of Fenretinide in plasma, suitable for pharmacokinetic studies where low concentrations are expected.[4][6] The method described herein is based on protein precipitation for sample cleanup, followed by analysis using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.[4][7]
Experimental Workflow
The overall workflow for the bioanalytical process is outlined below.
Detailed Experimental Protocols
1. Materials and Reagents
-
Fenretinide reference standard
-
Internal Standard (IS), e.g., N-(4-ethoxyphenyl)retinamide (4-EPR)[7] or a stable isotope-labeled Fenretinide.
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure, Type I)
-
Control (drug-free) plasma from the relevant preclinical species
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Stock Solutions: Prepare primary stock solutions of Fenretinide and the IS in a suitable organic solvent (e.g., methanol (B129727) or ethanol) at a concentration of 1 mg/mL. Store at -20°C or below in amber vials to protect from light.[8]
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile/water.
-
Calibration Standards (CS): Prepare calibration standards by spiking a small volume of the appropriate working solution into control plasma to achieve the desired concentration range (e.g., 1 ng/mL to 500 ng/mL).[4][9]
-
Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 8, 80, and 400 ng/mL).[10] A Lower Limit of Quantification (LLOQ) QC is also required.
3. Plasma Sample Preparation Protocol (Protein Precipitation)
-
Thaw plasma samples (CS, QCs, and unknown study samples) at room temperature.
-
Aliquot 30 µL of plasma into a 1.5 mL polypropylene (B1209903) microcentrifuge tube.[4][8][10]
-
Add the internal standard solution (e.g., 10 µL of IS working solution).
-
Add 90 µL of ice-cold acetonitrile to precipitate plasma proteins.[8]
-
Centrifuge at high speed (e.g., 4000 x g or higher) for 5 minutes to pellet the precipitated protein.[8]
-
Carefully transfer the supernatant to an amber glass autosampler vial.[8]
-
Inject an aliquot (e.g., 3-10 µL) into the LC-MS/MS system.[8]
4. Instrumental Parameters The following tables summarize typical starting parameters for an LC-MS/MS system. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Value |
|---|---|
| Column | C18 Reverse Phase (e.g., Zorbax SB-C18, 50x2.1mm, 3.5µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Flow Rate | 0.4 - 0.5 mL/min[7][12] |
| Gradient | Gradient elution is typical, starting with high aqueous phase and ramping up the organic phase to elute Fenretinide. |
| Injection Volume | 3 - 10 µL[8][12] |
| Column Temp | Ambient or controlled (e.g., 40°C) |
Table 2: Mass Spectrometry Parameters
| Parameter | Typical Value |
|---|---|
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[4][7] |
| Polarity | Positive Ion Mode[7] |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Fenretinide: 392.2 > 161.1[12] IS (Diazepam Example): 285.1 > 193.1[12] |
| Ion Source Temp | 400 - 550°C |
| Collision Gas | Argon |
Note: Specific voltages (e.g., Cone Voltage, Collision Energy) must be optimized for each analyte and instrument.
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) to ensure its reliability for preclinical studies.
Validation Workflow
The validation process involves a series of experiments to demonstrate the method's performance characteristics.
Validation Data Summary
The following table summarizes typical acceptance criteria and representative results for a validated Fenretinide assay.
Table 3: Method Validation Summary and Acceptance Criteria
| Parameter | Acceptance Criteria | Representative Results |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Range | Defines the reliable quantification range | 1 - 500 ng/mL[4][9] |
| LLOQ | S/N > 5; Accuracy ±20%; Precision ≤20% | 1 ng/mL[4][9] |
| Intra-day Accuracy | ±15% of nominal (±20% at LLOQ) | 94.99% to 105.43% |
| Intra-day Precision (%RSD) | ≤15% (≤20% at LLOQ) | 1.69% to 7.64% |
| Inter-day Accuracy | ±15% of nominal (±20% at LLOQ) | 94.92% to 101.22% |
| Inter-day Precision (%RSD) | ≤15% (≤20% at LLOQ) | 2.22% to 7.26% |
| Extraction Recovery | Consistent, precise, and reproducible | > 90%[7] |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | No significant matrix effect observed[7] |
Table 4: Stability of Fenretinide in Plasma
| Stability Type | Condition | Acceptance Criteria | Representative Result |
|---|---|---|---|
| Freeze-Thaw | 3 cycles at -80°C to room temp | %Bias within ±15% | Stable |
| Short-Term (Bench-Top) | 24 hours at 4°C | %Bias within ±15% | Stable |
| Long-Term | 2 months at -80°C | %Bias within ±15% | Stable |
| Post-Preparative | 24 hours in autosampler at 4°C | %Bias within ±15% | Stable |
Alternative Method: HPLC-UV
For laboratories without access to LC-MS/MS instrumentation, or for studies where high concentrations of Fenretinide are expected, an HPLC-UV method can be developed.
-
Principle: Quantification is based on the ultraviolet absorbance of Fenretinide at a specific wavelength.
-
Sample Preparation: A similar protein precipitation or a liquid-liquid extraction can be used.
-
Detection: UV detection is typically performed at a wavelength of 340 nm for greater sensitivity.[1]
-
Limitations: This method is significantly less sensitive than LC-MS/MS and may be less selective, making it unsuitable for many preclinical PK studies where drug concentrations fall to low ng/mL levels.
Conclusion
The LC-MS/MS method detailed in this application note provides the necessary sensitivity, specificity, and robustness for the quantitative analysis of Fenretinide in preclinical plasma samples. Proper validation is essential to ensure that the data generated is accurate and reliable for making critical decisions in the drug development process. The protein precipitation sample preparation method is simple, fast, and provides clean extracts suitable for LC-MS/MS analysis. This method is well-suited to support pharmacokinetic and toxicokinetic evaluations of Fenretinide in a preclinical setting.
References
- 1. is.muni.cz [is.muni.cz]
- 2. Quality control for HPLC assay and surrogate end point biomarkers from the fenretinide (4-HPR) breast cancer prevention trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide [mdpi.com]
- 5. jgtps.com [jgtps.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. Increased In Vivo Exposure of N-(4-Hydroxyphenyl) Retinamide (4-HPR) to Achieve Plasma Concentrations Effective against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Fenretinide Glucuronide-d4 in Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, has demonstrated significant promise in both cancer therapy and prevention due to its ability to induce apoptosis in various cancer cell lines.[1] Therapeutic Drug Monitoring (TDM) of fenretinide and its metabolites is crucial to ensure that plasma concentrations are maintained within the therapeutic window, thereby optimizing efficacy while minimizing toxicity.[2] Glucuronidation is a key phase II metabolic pathway for many drugs, including retinoids, resulting in more water-soluble metabolites that are readily excreted.[3] Monitoring these glucuronide metabolites can provide a more comprehensive pharmacokinetic profile of the parent drug.[4]
The use of stable isotope-labeled internal standards, such as Fenretinide glucuronide-d4, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] These internal standards exhibit nearly identical chemical and physical properties to the analyte of interest, allowing for accurate correction of variations during sample preparation and analysis.[5] This document provides detailed protocols and application notes for the use of this compound in the therapeutic drug monitoring of fenretinide's glucuronide metabolite.
Fenretinide Metabolism and the Role of Glucuronidation
Fenretinide undergoes extensive metabolism in the body. The primary metabolic pathways involve oxidation and methylation, leading to the formation of key metabolites such as N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR).[1][7] Additionally, a glucuronidated metabolite of fenretinide has been identified, which is formed through the conjugation of glucuronic acid to the parent molecule.[7] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of fenretinide, facilitating its elimination from the body.[3]
Monitoring the levels of fenretinide glucuronide can offer valuable insights into the drug's metabolic clearance and overall disposition in patients. The use of a deuterated internal standard, this compound, is essential for the accurate quantification of this metabolite in biological matrices.
Signaling Pathway of Fenretinide
Experimental Protocols
Protocol 1: Quantification of Fenretinide Glucuronide in Human Plasma using LC-MS/MS
This protocol outlines a method for the sensitive and accurate quantification of fenretinide glucuronide in human plasma, employing this compound as an internal standard.
1. Materials and Reagents
-
Fenretinide glucuronide analytical standard
-
This compound (internal standard, IS)
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (blank)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of fenretinide glucuronide and this compound in methanol.
-
Working Standard Solutions: Serially dilute the fenretinide glucuronide primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see step 4) and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from other metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusion of fenretinide glucuronide and this compound standards.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Quantify the concentration of fenretinide glucuronide in the plasma samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables represent typical data obtained from a validated LC-MS/MS assay for the quantification of a drug metabolite, such as fenretinide glucuronide.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Fenretinide Glucuronide | 1 - 1000 | y = 0.0123x + 0.0045 | > 0.995 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 3 (LQC) | < 10 | 90 - 110 | < 10 | 90 - 110 |
| 50 (MQC) | < 10 | 90 - 110 | < 10 | 90 - 110 |
| 800 (HQC) | < 10 | 90 - 110 | < 10 | 90 - 110 |
| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| 3 (LQC) | > 85 | 95 - 105 |
| 800 (HQC) | > 85 | 95 - 105 |
Experimental Workflow
Conclusion
The therapeutic drug monitoring of fenretinide and its metabolites is a critical component of its clinical development and application. The use of this compound as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for the reliable quantification of fenretinide glucuronide in biological matrices. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis. While the direct application of this compound is based on established bioanalytical principles due to limited specific literature, the methodology is sound and follows the best practices for therapeutic drug monitoring.
References
- 1. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siemens-healthineers.com [siemens-healthineers.com]
- 3. Glucuronidation - Wikipedia [en.wikipedia.org]
- 4. Glucuronidation in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolism of Fenretinide: Application Notes and Protocols for Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the in vitro metabolism of fenretinide (B1684555) using human liver microsomes (HLMs). This information is critical for understanding the drug's metabolic pathways, identifying key metabolites, and characterizing the enzymes responsible for its biotransformation, which are essential steps in drug development and preclinical safety assessment.
Introduction
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid with potential applications in cancer therapy and prevention. Understanding its metabolism is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical efficacy. In vitro studies using human liver microsomes are a standard approach to investigate the oxidative and conjugative metabolism of drug candidates. Human liver microsomes contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.
Metabolic Pathways of Fenretinide
In vitro studies with human liver microsomes have revealed that fenretinide undergoes both Phase I oxidation and Phase II glucuronidation.
Phase I Metabolism: The primary oxidative metabolites of fenretinide are 4'-hydroxyfenretinide (4'-OH-4-HPR) and 4'-oxofenretinide (4'-oxo-4-HPR)[1]. The formation of these metabolites is predominantly catalyzed by cytochrome P450 enzymes. Specifically, CYP2C8, CYP3A4, and CYP3A5 have been identified as the main contributors to fenretinide oxidation[1]. The formation of the active metabolite, 4'-oxo-4-HPR, is of particular interest.
Phase II Metabolism: Fenretinide can also undergo direct glucuronidation. The key enzymes responsible for the formation of fenretinide glucuronide are UGT1A1, UGT1A3, and UGT1A6[1].
Data Presentation: Quantitative Analysis of Fenretinide Metabolism
The following table summarizes the Michaelis-Menten kinetic parameters for the formation of 4'-oxofenretinide from fenretinide in pooled human liver microsomes.
| Metabolite | Enzyme System | Km (µM) | Vmax (nmol/h/mg protein) |
| 4'-oxofenretinide | Pooled Human Liver Microsomes | 23.9 | 1.50 |
Data extracted from Cooper et al. (2011).[2]
Experimental Protocols
This section provides detailed methodologies for conducting in vitro metabolism studies of fenretinide using human liver microsomes.
Protocol 1: Determination of Fenretinide Depletion and Metabolite Formation
Objective: To determine the rate of fenretinide metabolism and the formation of its major metabolites in human liver microsomes.
Materials:
-
Fenretinide
-
Pooled human liver microsomes (e.g., from a reputable commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (or other suitable organic solvent for quenching)
-
Internal standard (e.g., a structurally similar compound not present in the incubation)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
On ice, prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes (final concentration typically 0.2-1.0 mg/mL), and fenretinide (at various concentrations, e.g., 1-100 µM).
-
Include control incubations:
-
No NADPH (to assess non-enzymatic degradation)
-
No microsomes (to assess substrate stability in the buffer)
-
Heat-inactivated microsomes (as a negative control for enzymatic activity)
-
-
-
Pre-incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reactions at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.
-
-
Termination of Reaction:
-
Terminate the reactions at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to HPLC vials for analysis of fenretinide and its metabolites by a validated HPLC or LC-MS/MS method.[3]
-
Protocol 2: Identification of CYP Isoforms Involved in Fenretinide Metabolism
Objective: To identify the specific CYP isoforms responsible for fenretinide metabolism.
Methods:
-
Recombinant Human CYPs (Supersomes™):
-
Incubate fenretinide with individual recombinant human CYP enzymes (e.g., CYP2C8, CYP3A4, CYP3A5) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Follow the general incubation procedure outlined in Protocol 1, replacing human liver microsomes with the recombinant enzymes.
-
Monitor the formation of 4'-hydroxyfenretinide and 4'-oxofenretinide.
-
-
Chemical Inhibition:
-
Incubate fenretinide with human liver microsomes in the presence and absence of known selective inhibitors for specific CYP isoforms.
-
CYP2C8 inhibitor: Montelukast or Gemfibrozil
-
CYP3A4/5 inhibitor: Ketoconazole or Itraconazole
-
Pre-incubate the microsomes with the inhibitor for a short period (e.g., 5-10 minutes) before adding fenretinide.
-
Compare the rate of metabolite formation in the presence of the inhibitor to the control (no inhibitor) to determine the degree of inhibition.
-
Visualizations
The following diagrams illustrate the metabolic pathway of fenretinide and the experimental workflow for in vitro metabolism studies.
Caption: Metabolic pathway of Fenretinide.
Caption: Experimental workflow for in vitro metabolism.
References
- 1. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Separation of Fenretinide and Its Isomers
Welcome to the technical support center for the chromatographic separation of Fenretinide and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
I. Troubleshooting Guide
This guide addresses common issues observed during the chromatographic analysis of Fenretinide and its related compounds.
1. Poor Peak Shape: Tailing Peaks
Question: My Fenretinide peak is showing significant tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue in the chromatography of amine-containing compounds and can be caused by several factors. Here is a systematic approach to troubleshoot and resolve peak tailing:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen in Fenretinide, leading to tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or acetic acid) can suppress the ionization of silanol groups, reducing these interactions.[1]
-
Use of End-Capped Columns: Employ a modern, high-purity, end-capped C18 column to minimize the number of accessible free silanol groups.
-
Buffer Addition: The use of a buffer in the mobile phase can help maintain a consistent pH and mask residual silanol activity.
-
-
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.
-
Solution: Dilute the sample and reinject. If peak shape improves, column overload was the likely cause.
-
-
Column Contamination and Voids: Accumulation of particulate matter on the column frit or the formation of a void at the column inlet can distort peak shape.
-
Solution:
-
Use a guard column to protect the analytical column from contaminants.
-
Filter all samples and mobile phases before use.
-
If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help. Otherwise, the column may need to be replaced.
-
-
2. Poor Peak Shape: Broad or Split Peaks
Question: My chromatogram shows broad or split peaks for Fenretinide. What could be the cause?
Answer:
Broad or split peaks can significantly impact resolution and quantification. The following are common causes and their solutions:
-
Column Degradation: Over time, the stationary phase can degrade, leading to a loss of efficiency.
-
Solution: Replace the column with a new one of the same type.
-
-
Injection Solvent Incompatibility: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Partial Column Blockage: A partially blocked frit can cause the sample to be unevenly distributed onto the column.
-
Solution: Back-flushing the column may resolve the issue. If not, the frit or the column may need replacement.
-
-
Co-elution with an Isomer or Impurity: A shoulder or a split peak could indicate the presence of a co-eluting compound, such as a geometric isomer.
3. Inconsistent Retention Times
Question: I am observing significant drift or variability in the retention time of Fenretinide. What should I check?
Answer:
Consistent retention times are critical for reliable identification and quantification. Fluctuations can be caused by:
-
Mobile Phase Composition: In reversed-phase chromatography, small changes in the organic-to-aqueous ratio can lead to significant shifts in retention.
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Use a high-quality solvent mixer and degas the mobile phase to prevent bubble formation.
-
-
Column Temperature: Fluctuations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature. A temperature of 30°C is often a good starting point for Fenretinide analysis.[4]
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Pump Performance: A malfunctioning pump can deliver an inconsistent flow rate.
-
Solution: Check the pump for leaks and perform a flow rate calibration.
-
II. Frequently Asked Questions (FAQs)
1. How should I handle and store Fenretinide samples and standards to prevent degradation?
Fenretinide, like other retinoids, is sensitive to light, oxygen, and heat. To ensure the integrity of your samples and standards:
-
Light Protection: All procedures should be carried out under yellow or red light to prevent light-induced degradation and isomerization.[4] Use amber vials or wrap vials in aluminum foil.
-
Storage: Store stock solutions and samples at -20°C or below in tightly sealed containers.
-
Oxygen Sensitivity: While not as oxygen-sensitive as some other retinoids, it is good practice to minimize exposure to air. Purging solutions with nitrogen or argon can be considered for long-term storage.
2. What type of column is best suited for Fenretinide analysis?
For the analysis of Fenretinide and its metabolites in biological matrices, a reversed-phase C18 column is the most common choice. Look for a modern, high-purity silica (B1680970) column with end-capping. Examples of columns that have been successfully used include:
-
Zorbax SB-C18[4]
-
Gemini-C18
3. How can I separate the geometric (cis/trans) isomers of Fenretinide?
While reversed-phase HPLC can sometimes separate geometric isomers, normal-phase HPLC is often more effective for this class of compounds. Based on methods for other retinoids, a potential starting point for separating Fenretinide isomers would be:
-
Stationary Phase: A silica or cyano-propyl column.
-
Mobile Phase: A non-polar solvent system such as hexane (B92381) with a small amount of a polar modifier like isopropanol (B130326) or ethyl acetate. A small amount of acetic acid may also be added to improve peak shape.[2][3]
4. What are the major metabolites of Fenretinide I should look for?
The primary metabolites of Fenretinide that are often monitored in biological samples are:
-
N-(4-methoxyphenyl)retinamide (4-MPR)
-
4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR)
These metabolites can be separated from the parent drug using a C18 column with a water/acetonitrile (B52724) or water/methanol gradient containing a small amount of formic acid.[4]
III. Data Presentation
Table 1: Example HPLC-MS/MS Method Parameters for Fenretinide and Metabolite Analysis
| Parameter | Value | Reference |
| Column | Zorbax SB-C18, 3.5 µm, 50 x 2.1 mm | [4] |
| Mobile Phase A | 0.1% Formic Acid in Water | [4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [4] |
| Flow Rate | 0.5 mL/min | [4] |
| Column Temperature | 30°C | [4] |
| Injection Volume | 5 µL | |
| Gradient | 45-95% B (0-2 min), 95% B (2-7 min), 95-45% B (7-7.5 min), 45% B (7.5-10 min) | [4] |
Table 2: Example Retention Times for Fenretinide and its Metabolites
| Compound | Retention Time (min) |
| 4-oxo-4-HPR | 3.1 |
| Fenretinide (4-HPR) | 4.2 |
| 4-MPR | 5.1 |
| 4-EPR (Internal Standard) | 5.5 |
| (Data obtained under the conditions specified in Table 1)[4] |
IV. Experimental Protocols
Protocol 1: Reversed-Phase HPLC-MS/MS Analysis of Fenretinide and its Metabolites in Plasma
This protocol is adapted from a validated method for the determination of Fenretinide and its metabolites in human plasma.[4]
1. Materials and Reagents:
-
Fenretinide, 4-oxo-4-HPR, and 4-MPR analytical standards
-
N-(4-ethoxyphenyl)retinamide (4-EPR) as an internal standard
-
HPLC-grade acetonitrile and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Amber vials
2. Standard Solution Preparation:
-
Prepare stock solutions of all analytes and the internal standard in ethanol (B145695) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solutions with ethanol to the desired concentrations.
-
All solutions should be prepared under yellow or red light and stored at -20°C.
3. Sample Preparation (Protein Precipitation):
-
To 25 µL of plasma in an amber microcentrifuge tube, add 5 µL of the internal standard working solution.
-
Add 100 µL of ethanol to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an amber HPLC vial for analysis.
4. HPLC-MS/MS Conditions:
-
Use the parameters outlined in Table 1.
-
For mass spectrometric detection, use an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM).
-
Example MRM transitions:
-
Fenretinide (4-HPR): m/z 392.3 → 283.2
-
4-oxo-4-HPR: m/z 406.3 → 297.2
-
4-MPR: m/z 406.3 → 283.2
-
4-EPR (IS): m/z 420.3 → 283.2
-
Protocol 2: Normal-Phase HPLC for the Separation of Fenretinide Geometric Isomers (Theoretical Approach)
This protocol is a theoretical approach based on established methods for separating geometric isomers of other retinoids, such as retinoic acid.[2][3] Optimization will be required.
1. Materials and Reagents:
-
A mixture of Fenretinide isomers (if available) or a sample of Fenretinide that has been exposed to light to induce isomerization.
-
HPLC-grade hexane and isopropanol (or ethyl acetate).
-
Glacial acetic acid.
-
Amber vials.
2. Standard Solution Preparation:
-
Dissolve the Fenretinide sample in the mobile phase or a compatible solvent.
-
Protect the solution from light at all times.
3. HPLC Conditions:
-
Column: Silica column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Start with a mixture of hexane and isopropanol (e.g., 99:1 v/v) with 0.1% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV detection at the λmax of Fenretinide (approximately 360 nm).
-
Optimization: Adjust the percentage of the polar modifier (isopropanol) to achieve optimal separation of the isomers. A lower percentage of the polar modifier will generally increase retention and may improve resolution between closely eluting isomers.
V. Visualizations
Caption: Troubleshooting workflow for common HPLC peak shape issues.
Caption: General workflow for the analysis of Fenretinide.
References
- 1. sav.sk [sav.sk]
- 2. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. is.muni.cz [is.muni.cz]
- 4. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting matrix effects in Fenretinide bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Fenretinide (B1684555).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of matrix effects in Fenretinide bioanalysis?
A1: Matrix effects in Fenretinide bioanalysis, typically observed as ion suppression or enhancement in LC-MS/MS assays, are primarily caused by co-eluting endogenous components from the biological matrix (e.g., plasma, tissue homogenate).[1][2] These interfering substances can include phospholipids, salts, and metabolites that compete with Fenretinide and its internal standard for ionization in the mass spectrometer source.[3][4] The severity of matrix effects is often linked to the sample preparation method and the efficiency of the chromatographic separation.[1]
Q2: How can I minimize matrix effects during sample preparation for Fenretinide analysis?
A2: Effective sample preparation is crucial for minimizing matrix effects. Protein precipitation (PPT) is a simple and commonly used method for plasma samples, often employing cold ethanol (B145695) or acetonitrile (B52724).[5][6][7] This technique effectively removes a large portion of proteins, which can be a source of interference.[5] For more complex matrices or to further reduce interferences, more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be implemented, although these may be more time-consuming.[5][8] A high dilution factor of the sample supernatant before injection into the LC-MS/MS system can also significantly reduce the concentration of matrix components.[5]
Q3: Which internal standard (IS) is recommended for Fenretinide quantification?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated Fenretinide (e.g., N(-4-hydroxyphenyl-d4) retinamide).[9] A SIL IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for any signal suppression or enhancement. If a SIL IS is not available, a structural analog, such as N-(4-ethoxyphenyl)retinamide (4-EPR), has been successfully used.[5] It is critical that the IS and analyte co-elute to ensure they are subjected to the same matrix conditions.
Q4: What are the typical LC-MS/MS parameters for Fenretinide analysis?
A4: A common approach involves reverse-phase liquid chromatography using a C18 column coupled with a tandem mass spectrometer.[5][6] Gradient elution with a mobile phase consisting of acetonitrile and water, often with a formic acid modifier (e.g., 0.1%) to improve peak shape and ionization efficiency, is frequently employed.[5][10] The mass spectrometer is typically operated in positive ion mode using electrospray ionization (ESI) with multiple reaction monitoring (MRM) for quantification.[5][6] Atmospheric pressure chemical ionization (APCI) has also been shown to be effective.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Peak Tailing for Fenretinide or its Metabolites
-
Possible Cause 1: Inappropriate Mobile Phase Composition. The pH and organic content of the mobile phase can significantly impact peak shape, especially for polar metabolites like 4-oxo-4-HPR.[5]
-
Troubleshooting Step: Ensure the mobile phase contains a suitable modifier, such as 0.1% formic acid, to control the ionization state of the analytes.[5] Experiment with the initial percentage of the aqueous mobile phase in your gradient; for polar metabolites, a lower initial aqueous content might be necessary to prevent peak distortion.[5]
-
-
Possible Cause 2: Column Temperature. Suboptimal column temperature can lead to band broadening.[5]
-
Troubleshooting Step: Investigate the effect of column temperature on peak shape. While higher temperatures can reduce elution time, they may also cause band broadening for certain analytes. An optimal temperature, for instance around 30°C, should be determined.[5]
-
-
Possible Cause 3: Column Degradation. Over time, the stationary phase of the analytical column can degrade, leading to poor peak shapes.
-
Troubleshooting Step: Replace the analytical column with a new one of the same type. Implement the use of a guard column to extend the lifetime of the analytical column.
-
Issue 2: High Variability in Results and Suspected Ion Suppression
-
Possible Cause 1: Inadequate Chromatographic Separation. Co-elution of matrix components with Fenretinide is a primary cause of ion suppression.
-
Troubleshooting Step 1: Optimize Gradient Elution. Modify the gradient profile to increase the separation between the analyte peak and the regions of significant matrix interference. Extending the gradient duration can often improve resolution.
-
Troubleshooting Step 2: Adjust Flow Rate. Lower flow rates can sometimes lead to ion suppression from late-eluting matrix components from a previous injection. Conversely, a slightly higher flow rate might provide a faster analysis with negligible loss of ionization efficiency. A flow rate of around 0.5 mL/min has been shown to be effective.[5]
-
-
Possible Cause 2: Insufficient Sample Clean-up. The chosen sample preparation method may not be adequately removing interfering substances.[3]
-
Troubleshooting Step: While protein precipitation is often sufficient, consider evaluating more selective sample preparation techniques like SPE or LLE if ion suppression persists.[8]
-
-
Possible Cause 3: Matrix Lot-to-Lot Variability. Different batches of biological matrix can have varying compositions, leading to inconsistent matrix effects.
Quantitative Data Summary
Table 1: Summary of Validation Parameters for Fenretinide Bioanalytical Methods
| Parameter | Method 1 (Plasma)[5][6] | Method 2 (Plasma & Tumor)[7][11] |
| Linearity Range | 0.2–50 ng/mL | 1–500 ng/mL (Plasma), 50–2000 ng/mL (Tumor) |
| LLOQ | 0.2 ng/mL | 1 ng/mL (Plasma), 50 ng/mL (Tumor) |
| Intra-day Precision (%RSD) | < 7.64% | 2.1-5.5% (Plasma), 1.0-2.3% (Tumor) |
| Inter-day Precision (%RSD) | < 7.26% | 6.9-7.5% (Plasma), 1.9-3.2% (Tumor) |
| Intra-day Accuracy (%) | 94.99–105.43% | 89.7-90.1% (Plasma), 103.3-107.0% (Tumor) |
| Inter-day Accuracy (%) | 94.92–101.22% | 99.3-101.0% (Plasma), 102.3-105.8% (Tumor) |
| Extraction Recovery (%) | > 90.39% | Not explicitly stated, but method deemed efficient. |
| Matrix Effect | Not observed | Normalized matrix factor close to 1, indicating no significant effect.[9] |
Experimental Protocols
Protocol 1: Fenretinide Extraction from Human Plasma via Protein Precipitation[6]
-
To a 25 µL aliquot of plasma sample in an amber microcentrifuge tube, add 5 µL of internal standard solution (e.g., 4-EPR at 10 µg/mL).
-
Add 470 µL of cold ethanol to precipitate proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 10,000 × g for 5 minutes.
-
Collect the supernatant.
-
Dilute the supernatant 1:50 (by volume) with the initial mobile phase B composition.
-
Transfer the diluted supernatant to an amber autosampler vial.
-
Inject an aliquot (e.g., 3 µL) into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effect[10]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare the analyte and internal standard in the reconstitution solvent at a known concentration.
-
Set B (Post-extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and internal standard at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Spike blank biological matrix with the analyte and internal standard at the same concentration as Set A, and then perform the full extraction procedure.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
A value close to 1 indicates minimal matrix effect.
-
-
Calculate the Recovery:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
The coefficient of variation of the IS-Normalized MF across the different matrix lots should be less than 15%.
-
Visualizations
References
- 1. eijppr.com [eijppr.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. gcms.cz [gcms.cz]
- 9. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and In Vitro Evaluation of Hydrophilic Fenretinide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability of Fenretinide Glucuronide-d4
This technical support center provides guidance on the stability of Fenretinide glucuronide-d4 in solution and plasma for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Specific stability data for this compound is not extensively available in the public domain. The guidance provided below is based on the stability of the parent compound, Fenretinide-d4, general principles of glucuronide metabolite stability, and published data on Fenretinide and its non-deuterated glucuronide metabolite. It is strongly recommended that users perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Fenretinide?
This compound is the deuterated form of Fenretinide glucuronide. Fenretinide is a synthetic retinoid that undergoes phase II metabolism in the body.[1][2] One of the major metabolic pathways is glucuronidation, where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to Fenretinide, forming Fenretinide glucuronide.[1][2][3] This process increases the water solubility of the compound, facilitating its excretion from the body.[3] The "-d4" indicates that the molecule has been isotopically labeled with four deuterium (B1214612) atoms, which is common for internal standards used in quantitative mass spectrometry-based assays.
Q2: What are the primary causes of this compound degradation in biological samples?
The primary cause of degradation for glucuronide metabolites in biological samples is enzymatic hydrolysis by β-glucuronidase.[4] This enzyme can be endogenous to plasma and tissues.[4] Additionally, the chemical stability of the glucuronide bond can be influenced by pH. While O-glucuronides like that of Fenretinide are more stable than N-glucuronides, they can still be susceptible to hydrolysis under certain conditions.[5]
Q3: What are the recommended storage conditions for this compound?
While specific data for this compound is unavailable, general best practices for storing glucuronide metabolites should be followed to minimize degradation. For the parent compound, Fenretinide-d4, a storage temperature of -20°C is recommended for long-term stability of the solid form. General recommendations for glucuronide metabolites in plasma include immediate cooling and processing of samples, with long-term storage at -80°C.[6][7] To inhibit enzymatic activity, acidification of plasma samples to a pH of 2.5-4.0 is often recommended.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable signal of this compound in plasma samples | Enzymatic Degradation: Endogenous β-glucuronidase in plasma may have hydrolyzed the glucuronide back to Fenretinide-d4.[4] | - Process blood samples immediately after collection. - Keep samples on ice during processing. - Acidify plasma to pH 2.5-4.0 to inhibit enzyme activity.[4][6] - Store plasma samples at -80°C.[6][7] |
| Chemical Instability: The glucuronide may be unstable in the sample matrix due to pH. | - Ensure the pH of the storage and analytical solutions is appropriate. O-glucuronides are generally more stable in acidic conditions.[5] | |
| Inconsistent or decreasing concentrations of this compound over time in stability studies | Inadequate Storage: Storage at temperatures warmer than -80°C or repeated freeze-thaw cycles can lead to degradation. | - Aliquot samples to avoid multiple freeze-thaw cycles. - Ensure consistent storage at -80°C. |
| Bacterial Contamination: Particularly in urine samples, bacterial growth can introduce β-glucuronidase, leading to degradation. | - Use sterile collection and storage containers. - Consider adding preservatives if appropriate for the analytical method. | |
| Poor peak shape or recovery during chromatographic analysis | Adsorption to Surfaces: Glucuronides can be polar and may adsorb to glass or plastic surfaces. | - Use silanized glassware or polypropylene (B1209903) tubes. - Optimize the mobile phase composition and pH. |
| In-source Fragmentation: The glucuronide moiety may cleave off in the mass spectrometer's ion source, leading to a reduced signal for the intact molecule. | - Optimize MS source conditions, such as lowering the cone or fragmentor voltage, to minimize in-source fragmentation.[8] |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for Glucuronide Metabolites
| Condition | Solution (e.g., Buffers, Solvents) | Plasma |
| Short-term Storage (≤ 24 hours) | 2-8°C in a tightly sealed container.[9] | 2-8°C, pH adjusted to 2.5-4.0.[4][6] |
| Long-term Storage (> 24 hours) | ≤ -20°C (as a solid or in an appropriate solvent). | ≤ -80°C in aliquots to avoid freeze-thaw cycles.[6][7] |
| Handling | Protect from light if the compound is light-sensitive. Use appropriate solvents for reconstitution. | Process immediately after collection. Keep on ice during handling.[4] |
Table 2: Stability of Parent Compound (Fenretinide-d4) Solid Form
| Compound | Storage Temperature | Stability |
| Fenretinide-d4 (Solid) | -20°C | ≥ 4 years |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Plasma
-
Sample Preparation:
-
Thaw control human plasma (e.g., K2EDTA) on ice.
-
Spike the plasma with a known concentration of this compound.
-
Gently vortex and aliquot the spiked plasma into polypropylene tubes for each time point and temperature condition.
-
-
Incubation:
-
Store aliquots at the desired temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours for warmer temperatures; longer intervals for frozen samples), retrieve the designated aliquots.
-
-
Sample Processing:
-
For the retrieved samples, immediately perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.
-
Compare the concentration at each time point to the initial (T=0) concentration to determine the percentage of compound remaining.
-
Protocol 2: Sample Preparation from Plasma for LC-MS/MS Analysis
-
Thaw: Thaw plasma samples on ice.
-
Internal Standard Addition: Add an appropriate internal standard (if this compound is the analyte, a different deuterated standard would be needed; if this compound is the internal standard, add it to the samples containing the non-deuterated analyte).
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile containing 0.1% formic acid to 1 volume of plasma. The acid helps to precipitate proteins and can also improve the stability of the glucuronide.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Metabolic pathway of Fenretinide to Fenretinide glucuronide.
Caption: Experimental workflow for assessing plasma stability.
References
- 1. Probable fatal drug interaction between intravenous fenretinide, ceftriaxone, and acetaminophen: a case report from a New Approaches to Neuroblastoma (NANT) Phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of glucuronide metabolite stability in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Fenretinide Detection
Welcome to the technical support center for the analysis of Fenretinide (B1684555) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of low-level Fenretinide detection.
Frequently Asked Questions (FAQs)
Q1: What is the typical lower limit of quantification (LLOQ) for Fenretinide in plasma using LC-MS/MS?
A1: Published and validated LC-MS/MS methods have demonstrated achievable LLOQs for Fenretinide in the range of 0.2 ng/mL to 1 ng/mL in human and mouse plasma.[1][2][3] The specific LLOQ will depend on the instrumentation, sample preparation, and chromatographic conditions used.
Q2: Which ionization technique is best suited for Fenretinide analysis?
A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been successfully used for Fenretinide analysis.[1][4] ESI is a common choice and has been shown to provide good sensitivity.[1][2] However, in some cases, APCI may offer a better and more stable signal for Fenretinide and its internal standard.[4] It is recommended to evaluate both techniques during method development to determine the optimal choice for your specific system and matrix.
Q3: How can I minimize matrix effects when analyzing Fenretinide in complex biological samples like plasma or tissue homogenates?
A3: Matrix effects, which can cause ion suppression or enhancement and affect quantification, are a common challenge. To minimize them:
-
Effective Sample Preparation: Simple protein precipitation with solvents like acetonitrile (B52724) or ethanol (B145695) is a common and effective first step.[1] For more complex matrices, consider solid-phase extraction (SPE) to further clean up the sample.
-
Chromatographic Separation: Ensure good chromatographic separation of Fenretinide from co-eluting matrix components.[2] Optimization of the gradient elution program is crucial.
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard (e.g., [²H₄]-4-HPR) is highly recommended to compensate for matrix effects and variations in extraction recovery.[4]
-
Matrix Effect Evaluation: During method validation, it is essential to assess the matrix effect by comparing the response of the analyte in post-extraction spiked matrix with that in a neat solution.[3]
Q4: What are the key stability considerations for Fenretinide during sample handling and analysis?
A4: Fenretinide is sensitive to light and temperature. To ensure its stability:
-
Light Protection: All procedures should be carried out under reduced yellow lighting to prevent light-induced degradation.[2] Use amber vials and tubes for sample storage and processing.[3]
-
Temperature Control: Store stock solutions and samples at -20°C or -80°C for long-term stability.[2][4] Fenretinide has been shown to be stable in plasma for at least 4 months at -20°C.[4]
-
Freeze-Thaw Stability: Limit the number of freeze-thaw cycles, as some degradation may occur. Stability should be assessed for at least three freeze-thaw cycles during method validation.[2]
-
Autosampler Stability: Keep processed samples in a cooled autosampler (e.g., 4°C) to maintain stability during the analytical run. Fenretinide has demonstrated stability in the autosampler for at least 24 hours at 4°C.[2][4]
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Infuse a standard solution of Fenretinide to optimize source parameters (e.g., capillary voltage, gas flows, temperature). Evaluate both positive and negative ion modes, although positive mode is more common.[5] Compare ESI and APCI sources for signal intensity and stability.[4] |
| Incorrect Mass Transitions (MRM) | Verify the precursor and product ion m/z values for Fenretinide and the internal standard. Common transitions for Fenretinide [M+H]⁺ (m/z 392.3) include fragments at m/z 283.2 and 161.1.[4] Optimize collision energy for each transition. |
| Sample Degradation | Ensure samples were protected from light during collection, processing, and analysis.[2] Verify the storage conditions and duration. Prepare fresh standards and QC samples to rule out degradation. |
| Inefficient Sample Extraction | Evaluate the extraction recovery by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample. Optimize the protein precipitation solvent and volume. Consider alternative extraction techniques like SPE for cleaner samples. |
| LC-MS System Issues | Check for leaks in the LC system. Ensure the column is not clogged and is performing as expected. Verify that the mass spectrometer is properly tuned and calibrated. |
Issue 2: High Background Noise or Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Matrix Interference | Improve chromatographic separation to resolve Fenretinide from matrix components.[2] Enhance sample cleanup using SPE or liquid-liquid extraction. |
| Carryover | Inject a blank solvent after a high concentration sample to check for carryover. Implement a robust needle wash protocol in the autosampler method, using a strong organic solvent. |
| System Contamination | Flush the LC system and column with a strong solvent mixture (e.g., isopropanol/acetonitrile/water). If contamination persists, clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Variable Extraction Recovery | Ensure consistent and precise execution of the sample preparation protocol. The use of an appropriate internal standard is crucial to correct for variability.[4] |
| Unstable Ionization | Monitor the spray stability from the ion source. An unstable spray can lead to fluctuating signal intensity. Clean the ion source if necessary. |
| Fluctuations in LC System Performance | Check for pressure fluctuations in the LC system, which may indicate a leak or pump issue. Ensure the column oven temperature is stable. |
| Sample Inhomogeneity | For tissue samples, ensure complete homogenization to obtain a representative aliquot for extraction. |
Quantitative Data Summary
Table 1: Comparison of Published LC-MS/MS Methods for Fenretinide Quantification
| Parameter | Method 1 [3] | Method 2 [1][2] |
| Matrix | Mouse Plasma & Tumor Homogenate | Human Plasma |
| LLOQ | 1 ng/mL (plasma), 50 ng/mL (tumor) | 0.2 ng/mL |
| Linear Range | 1-500 ng/mL (plasma), 50-2000 ng/mL (tumor) | 0.2-50 ng/mL |
| Ionization | APCI | ESI |
| Intra-day Precision (%RSD) | Not specified | < 7.64% |
| Inter-day Precision (%RSD) | 6.9-7.5% (plasma), 0.96-1.91% (tumor) | < 7.64% |
| Intra-day Accuracy (%) | Not specified | 94.92-105.43% |
| Inter-day Accuracy (%) | 99.3-101.0% (plasma), 102.3-105.8% (tumor) | 94.92-105.43% |
| Extraction Recovery (%) | Not specified | > 90.39% |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation [1][3]
-
Thaw plasma samples at room temperature.
-
To a 1.5 mL polypropylene (B1209903) tube, add 30 µL of plasma sample.
-
Spike with 10 µL of the internal standard working solution.
-
Add 90 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the tube for 30 seconds.
-
Shake for 5 minutes at 1250 rpm.
-
Centrifuge for 5 minutes at 4000 x g.
-
Transfer the supernatant to an amber glass vial for LC-MS/MS analysis.
-
Inject 10 µL into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Parameters
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 3.5µm, 50x2.1mm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Gradient: A gradient elution is typically used to separate Fenretinide from endogenous interferences. An example gradient could be:
-
Start with a low percentage of mobile phase B, hold for a short period.
-
Ramp up to a high percentage of mobile phase B to elute Fenretinide.
-
Return to initial conditions and re-equilibrate the column.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion mode (ESI or APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fenretinide: Q1 m/z 392.3 -> Q3 m/z 283.2
-
Internal Standard (e.g., [²H₄]-4-HPR): Q1 m/z 396.3 -> Q3 m/z 283.2[4]
-
Visualizations
Caption: Proposed metabolic pathway of Fenretinide.
Caption: General experimental workflow for Fenretinide analysis.
References
- 1. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Addressing poor peak shape in Fenretinide HPLC analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Fenretinide (B1684555). This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues related to poor peak shape in their chromatographic data.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems in Fenretinide HPLC analysis?
A1: The most frequently encountered peak shape issues are peak tailing, peak fronting, and peak broadening. These distortions can negatively impact the accuracy of quantification and the resolution of the analysis.[1][2]
Q2: What is peak tailing and what causes it?
A2: Peak tailing is an asymmetry where the latter half of the peak is wider than the front half.[3] Common causes include secondary interactions between Fenretinide and the stationary phase, such as interactions with residual silanol (B1196071) groups on the silica (B1680970) packing.[3][4][5] Other factors can be a mobile phase pH close to the analyte's pKa, column overload, or issues with the column itself like contamination or degradation.[1][3][6]
Q3: What is peak fronting and what are its primary causes?
A3: Peak fronting is the opposite of tailing, with the leading edge of the peak being less steep than the trailing edge.[7] The most common causes are sample overload (injecting too much sample mass or volume) and a mismatch between the sample solvent and the mobile phase.[7][8][9][10] It can also be caused by column degradation, such as a void at the column inlet.[8]
Q4: Can the mobile phase composition affect the peak shape of Fenretinide?
A4: Absolutely. The mobile phase, including the type of organic solvent, the pH of the aqueous phase, and the buffer concentration, is critical for achieving good peak shape.[11][12][13] For instance, using methanol (B129727) as the organic modifier has been reported to cause tailing for Fenretinide, while acetonitrile (B52724) may provide better peak symmetry.[14] The pH of the mobile phase should be controlled to ensure consistent ionization of Fenretinide.[15]
Q5: How does sample preparation influence the analysis?
A5: Proper sample preparation is crucial. The solvent used to dissolve the Fenretinide sample should be compatible with the mobile phase.[16] Using a sample solvent that is much stronger than the mobile phase can lead to peak distortion.[9][16] Additionally, inadequate sample cleanup can introduce matrix components that interfere with the chromatography, causing poor peak shape.[10]
Troubleshooting Guide
This section provides a more in-depth, question-and-answer guide to troubleshoot specific issues you may be facing with your Fenretinide HPLC analysis.
Issue 1: Peak Tailing
My Fenretinide peak is tailing. What should I check first?
Start by systematically evaluating the following potential causes:
-
Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of Fenretinide to ensure it is in a single ionic state. For basic compounds, a lower pH (around 2-3) can protonate residual silanols on the column, reducing secondary interactions.[6]
-
Column Health: An old or contaminated column can lead to tailing.[6] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. Also, consider using an end-capped column to minimize silanol interactions.[3][5]
-
Sample Overload: Injecting too much sample can saturate the column, leading to tailing.[5] Try reducing the injection volume or diluting your sample.[17]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak tailing.[3][18] Ensure connections are secure and tubing is as short and narrow as possible.
Issue 2: Peak Fronting
I am observing peak fronting for Fenretinide. What are the likely causes and solutions?
Peak fronting is often related to the sample and its introduction onto the column:
-
Sample Overload: This is a primary cause of fronting.[7] Reduce the amount of sample injected by either decreasing the injection volume or diluting the sample.[7]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[9][10] Whenever possible, dissolve your sample in the initial mobile phase.[15]
-
Column Void: A void or channel in the column packing material can lead to peak fronting.[8] This can sometimes be addressed by reversing the column and flushing it, but often requires column replacement.
Issue 3: Broad Peaks
My Fenretinide peak is broad, but not necessarily tailing or fronting. What could be the issue?
Broad peaks can be a sign of several problems affecting the efficiency of your separation:
-
High Column Temperature: While higher temperatures can reduce analysis time, excessively high temperatures can sometimes lead to band broadening for Fenretinide and its metabolites.[14]
-
Suboptimal Flow Rate: A flow rate that is too high or too low can decrease separation efficiency and lead to broader peaks.[1]
-
Extra-Column Effects: Similar to peak tailing, long or wide tubing and loose fittings can cause band broadening.[18]
-
Column Contamination or Degradation: A contaminated guard column or analytical column can result in a loss of efficiency and broader peaks.[6]
Data Presentation: Impact of Mobile Phase on Peak Shape
The following table summarizes how different mobile phase parameters can influence the peak shape of Fenretinide.
| Parameter | Condition | Potential Effect on Peak Shape | Recommendation |
| Organic Modifier | Methanol | Can cause peak tailing and partially overlapped peaks.[14] | Use acetonitrile for better peak symmetry.[14] |
| Acetonitrile | Generally provides better peak shape for Fenretinide.[14] | Recommended for most analyses. | |
| pH | Near pKa of Fenretinide | Can lead to peak tailing or splitting due to mixed ionic states.[3][15] | Adjust pH to be at least 2 units away from the pKa.[15] |
| Buffer Concentration | Too Low | May not effectively control pH, leading to inconsistent peak shapes.[6] | Use a buffer concentration in the range of 10-50 mM.[6] |
Experimental Protocols
Below is an example of a validated HPLC method for the analysis of Fenretinide in human plasma, which can be adapted for other sample matrices.
Sample Preparation (Protein Precipitation) [14][19]
-
To a 1.5 mL microcentrifuge tube, add your plasma sample.
-
Add ethanol (B145695) as the precipitating agent.
-
Vortex the tube to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant containing Fenretinide to a clean vial for HPLC analysis.
-
HPLC System: Agilent 1200 series or equivalent.[14]
-
Guard Column: XBridge C18 (3.5 µm, 10 x 2.1 mm).[14]
-
Column Temperature: 30°C.[14]
-
Injection Volume: Dependent on sample concentration and system sensitivity.
-
Gradient Elution: A gradient elution is typically used to separate Fenretinide from its metabolites and other matrix components.
-
Detection: Mass Spectrometry (MS) operated in positive ion mode with multiple reaction monitoring (MRM).[14][19]
Visual Troubleshooting Guide
The following diagrams illustrate a logical workflow for troubleshooting common peak shape problems in Fenretinide HPLC analysis.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. uhplcs.com [uhplcs.com]
- 7. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 8. support.waters.com [support.waters.com]
- 9. phenomenex.blog [phenomenex.blog]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. mastelf.com [mastelf.com]
- 14. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 16. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. mastelf.com [mastelf.com]
- 18. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 19. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage and handling guidelines for deuterated retinoid standards
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of deuterated retinoid standards. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid deuterated retinoid standards?
A1: To prevent degradation and maintain isotopic purity, solid or lyophilized deuterated retinoid standards should be stored at -20°C or colder.[1] They are sensitive to light, heat, and oxygen, so it is crucial to store them in the dark, inside a desiccator to protect them from moisture, and preferably under an inert atmosphere like argon or nitrogen.[2][3][4]
Q2: How should I store stock solutions of deuterated retinoids?
A2: Stock solutions should be stored in amber, tightly sealed vials at -20°C or, for long-term storage, at -80°C.[1][5] To prevent oxidation, overlay the solution with an inert gas such as argon or nitrogen before sealing.[3] Repeated freeze-thaw cycles should be avoided, so it is recommended to prepare smaller aliquots for daily use.[5]
Q3: What is the best solvent for reconstituting and diluting deuterated retinoid standards?
A3: The choice of solvent is critical to prevent deuterium-hydrogen (H/D) exchange. High-purity aprotic solvents like acetonitrile, ethyl acetate, or peroxide-free ethyl ether are generally recommended.[1][3] While retinoids are soluble in alcohols like methanol (B129727) and ethanol, these are protic solvents and can potentially lead to H/D exchange over time, especially if acidic or basic conditions are present.[3][6] If protic solvents must be used, prepare solutions fresh and store them at low temperatures to minimize this risk.[6]
Q4: How significant is the risk of light-induced degradation?
A4: Retinoids are extremely sensitive to light.[2][7] Exposure to UV or even bright ambient light can cause rapid isomerization and degradation, compromising the integrity of the standard.[2][3] All work with retinoids and their solutions should be performed under yellow or red light to minimize photodegradation.[3] Always use amber vials or wrap containers in aluminum foil for protection.[2]
Q5: Is an inert atmosphere necessary for handling deuterated retinoids?
A5: Yes, retinoids are highly susceptible to oxidation.[2][3][4] Handling solid standards and solutions under a dry, inert atmosphere (e.g., nitrogen or argon) is a best practice to prevent oxidative degradation.[3] This can be achieved in a glove box or by gently flushing the vial with the inert gas before sealing.[8][9][10][11]
Storage and Handling Recommendations Summary
| Parameter | Solid Standards | Stock Solutions |
| Temperature | -20°C or colder[1] | -20°C (short-term), -80°C (long-term)[5] |
| Light | Store in the dark[3] | Use amber vials or wrap in foil[2] |
| Atmosphere | Store under inert gas (Argon or Nitrogen) in a desiccator[3] | Overlay with inert gas before sealing[3] |
| Container | Tightly sealed vials[1] | Tightly sealed amber glass vials with PTFE-lined caps[12] |
| Handling | Equilibrate to room temperature before opening to prevent condensation[1] | Avoid repeated freeze-thaw cycles by preparing aliquots[5] |
Troubleshooting Guides
Issue 1: Poor Peak Shape in LC-MS Analysis
-
Symptom: Peak fronting, tailing, or splitting for the deuterated retinoid standard.
-
Possible Causes & Solutions:
-
Column Issues: The column frit may be partially blocked, or a void may have formed.[13][14]
-
Solution: Back-flush the column (if permitted by the manufacturer) or replace it.[13]
-
-
Solvent Mismatch: The injection solvent may be stronger than the mobile phase, causing peak distortion.[13][14]
-
Solution: Dilute the sample in a solvent that is the same strength as or weaker than the initial mobile phase.
-
-
Secondary Interactions: The analyte may be interacting with the stationary phase.[13][14]
-
Solution: Adjust the mobile phase pH or try a different column chemistry.
-
-
Sample Overload: Injecting too much sample can lead to poor peak shape.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Issue 2: Inaccurate Quantification or Low Signal Intensity
-
Symptom: Inconsistent results, or the signal for the deuterated standard is weaker than expected.
-
Possible Causes & Solutions:
-
Degradation of Standard: The standard may have degraded due to improper storage or handling (exposure to light, oxygen, or high temperatures).[7]
-
Solution: Prepare a fresh stock solution from solid material, ensuring all handling is done under appropriate conditions (subdued light, inert atmosphere).
-
-
Deuterium-Hydrogen (H/D) Exchange: If using protic solvents or in the presence of moisture, deuterium (B1214612) atoms can be replaced by hydrogen, leading to a lower signal for the deuterated mass.
-
Solution: Use high-purity aprotic solvents whenever possible. If protic solvents are necessary, prepare solutions fresh before each experiment.
-
-
Ion Suppression: Matrix effects from the sample can suppress the ionization of the standard in the mass spectrometer.
-
Solution: Improve sample clean-up procedures (e.g., solid-phase extraction) or adjust the chromatography to separate the standard from interfering matrix components.
-
-
Adsorption to Surfaces: Retinoids can be "sticky" and adsorb to plastic surfaces.
-
Solution: Use glass containers, pipettes, and syringes for all handling and sample preparation steps.
-
-
Experimental Protocols
Protocol 1: Preparation of Deuterated Retinoid Stock Solution
-
Acclimatization: Remove the sealed vial containing the solid deuterated retinoid standard from the freezer and allow it to equilibrate to room temperature for at least 30 minutes. This prevents moisture condensation on the cold solid.
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., argon or nitrogen).
-
Weighing: Carefully open the vial and accurately weigh the desired mass of the standard using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of a high-purity aprototc solvent (e.g., acetonitrile) to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the vial for a few minutes to ensure the standard is completely dissolved.
-
Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Flush the headspace with inert gas before sealing tightly. Store the solution at -20°C or -80°C.
Protocol 2: Quantification of Deuterated Retinoids in Biological Samples by LC-MS/MS
-
Sample Preparation (under yellow/red light):
-
Thaw frozen biological samples (e.g., plasma, tissue homogenate) on ice.
-
To a known volume or weight of the sample, add the deuterated retinoid internal standard.
-
Perform protein precipitation by adding cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean glass tube.
-
Add hexane, vortex thoroughly, and centrifuge to separate the layers.
-
The upper organic phase contains the retinoids.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable reversed-phase column for separation.
-
Optimize mass spectrometer parameters (e.g., collision energy, MRM transitions) for the specific deuterated retinoid.
-
Quantify the analyte by comparing its peak area to that of the deuterated internal standard.
-
Visualizations
Caption: Retinoic Acid (RA) Signaling Pathway.
Caption: LC-MS/MS quantification workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Properties of retinoids | Semantic Scholar [semanticscholar.org]
- 5. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 6. kth.diva-portal.org [kth.diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 9. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. restek.com [restek.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression effects for Fenretinide glucuronide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression effects during the LC-MS/MS analysis of Fenretinide (B1684555) glucuronide.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Fenretinide glucuronide analysis?
A1: Ion suppression is a matrix effect in liquid chromatography-mass spectrometry (LC-MS) where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, Fenretinide glucuronide.[1] This interference reduces the analyte's signal intensity, which can lead to inaccurate quantification, poor sensitivity, and unreliable results.[1] Fenretinide glucuronide, being a polar metabolite, is particularly susceptible to ion suppression as it may co-elute with other polar endogenous components like phospholipids (B1166683) and salts in typical reversed-phase chromatography.[2]
Q2: What are the common signs that my Fenretinide glucuronide analysis is affected by ion suppression?
A2: Common indicators of ion suppression include poor sensitivity, low signal-to-noise ratio, high variability in peak areas between replicate injections, and inconsistent results.[2] You might also observe a significant drop in the baseline signal during a post-column infusion experiment when a blank matrix extract is injected.[2]
Q3: My current sample preparation involves protein precipitation (PPT). Is this sufficient for Fenretinide glucuronide?
A3: While protein precipitation is a simple and rapid technique, it may not be sufficient to remove all ion-suppressing components, especially phospholipids, which are a major cause of matrix effects.[2] For polar analytes like glucuronides, more rigorous sample preparation methods such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are often more effective at reducing ion suppression.[2] However, one study on Fenretinide and its non-glucuronide metabolites found that protein precipitation with ethanol (B145695) followed by a significant dilution (1:50) was sufficient to minimize matrix effects.[3] This could be a starting point, but further optimization is recommended for the more polar glucuronide metabolite.
Q4: Which sample preparation technique is generally recommended for polar glucuronides?
A4: Solid-Phase Extraction (SPE) is often the most effective technique for removing interfering matrix components when analyzing polar analytes like glucuronides.[2] Mixed-mode or polymeric SPE sorbents can provide good retention and cleanup for such compounds.[2] Liquid-Liquid Extraction (LLE) can also be effective, but requires careful optimization of the extraction solvent and pH.[2]
Q5: Can a stable isotope-labeled internal standard (SIL-IS) compensate for ion suppression?
A5: Yes, using a stable isotope-labeled internal standard of Fenretinide glucuronide is the most effective way to compensate for matrix effects. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression. This allows for accurate quantification based on the peak area ratio of the analyte to the internal standard.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity for Fenretinide Glucuronide
This guide provides a step-by-step approach to troubleshoot and resolve issues of poor peak shape (e.g., fronting, tailing, splitting) and low signal intensity, which are often linked to ion suppression.
Issue 2: Confirming and Quantifying Ion Suppression
Before making significant changes to your method, it's crucial to confirm that ion suppression is indeed the root cause of your analytical issues.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a starting point for developing a robust SPE method for Fenretinide glucuronide from plasma, designed to minimize matrix effects.
Materials:
-
Mixed-mode or polymeric SPE cartridges/plates
-
Plasma samples
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid
-
Centrifuge, evaporator
Procedure:
-
Pre-treatment: To 100 µL of plasma, add an internal standard and 200 µL of 2% formic acid in water. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
A second wash with a higher percentage of organic solvent (e.g., 30% methanol) may be necessary to remove less polar interferences. This step requires optimization.
-
-
Elution: Elute the Fenretinide glucuronide with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol or acetonitrile).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Recommended LC-MS/MS Parameters
These parameters are based on a validated method for Fenretinide and adapted for its more polar glucuronide metabolite.[3][4] Optimization will be required.
LC Parameters:
| Parameter | Recommended Starting Condition |
| Column | HILIC column (for polar compounds) or C18 column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a lower percentage of organic phase (e.g., 5-10% B) and use a shallow gradient to ensure separation from early-eluting interferences. |
| Flow Rate | 0.4 - 0.5 mL/min |
| Injection Volume | 3-10 µL |
| Column Temperature | 30°C |
MS/MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]+ or [M-H]- | To be determined by infusing a standard solution of Fenretinide glucuronide. |
| Product Ions | To be determined by fragmentation of the precursor ion. |
| Collision Energy | To be optimized for the specific MRM transitions. |
Data Presentation
The following table summarizes the performance of a validated LC-MS/MS method for Fenretinide and its non-glucuronide metabolites in human plasma, which can serve as a benchmark for your method development.[3]
Table 1: Performance of a Validated LC-MS/MS Method for Fenretinide and its Metabolites
| Analyte | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Extraction Recovery (%) |
| Fenretinide | 0.6 | 3.82 | 4.87 | 99.82 | 91.82 |
| 4.0 | 2.65 | 3.54 | 100.23 | 95.63 | |
| 40 | 1.69 | 2.22 | 101.22 | 98.74 | |
| 4-oxo-4-HPR | 0.6 | 7.64 | 7.26 | 94.92 | 96.35 |
| 4.0 | 4.32 | 4.98 | 98.75 | 99.87 | |
| 40 | 3.54 | 4.11 | 100.12 | 102.38 | |
| 4-MPR | 0.6 | 5.43 | 6.12 | 105.43 | 94.56 |
| 4.0 | 3.87 | 4.54 | 102.34 | 97.89 | |
| 40 | 2.89 | 3.76 | 101.87 | 100.12 |
Data sourced from a study where no significant matrix effect was observed using protein precipitation with ethanol and a 1:50 dilution.[3]
Visualization of Fenretinide's Signaling Pathway
Fenretinide induces apoptosis in cancer cells through multiple mechanisms, primarily involving the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid in-source fragmentation of Fenretinide glucuronide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding in-source fragmentation of Fenretinide (B1684555) glucuronide during mass spectrometry analysis.
Troubleshooting Guides
In-source fragmentation of Fenretinide glucuronide can lead to an underestimation of the metabolite and an overestimation of the parent drug, Fenretinide. This guide provides recommended starting points and optimization strategies for key experimental parameters to minimize this phenomenon.
Key Experimental Parameters to Minimize In-Source Fragmentation
| Parameter | Recommendation | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a "soft" ionization technique that imparts less energy to the analyte compared to techniques like Atmospheric Pressure Chemical Ionization (APCI), thereby reducing the likelihood of fragmentation in the source.[1][2] |
| Cone Voltage (or Declustering Potential/Fragmentor Voltage) | Low Setting (e.g., 10-30 V) | This is the most critical parameter for controlling in-source fragmentation of glucuronides.[3][4] A lower cone voltage reduces the energy of ions as they enter the mass spectrometer, minimizing the cleavage of the glucuronide moiety. |
| Source Temperature | Optimize to the lowest effective temperature | While less critical than cone voltage, high source temperatures can contribute to the thermal degradation of labile molecules like glucuronides.[1] Start with a lower temperature and gradually increase only if needed for desolvation. |
| Desolvation Gas Flow and Temperature | Optimize for efficient solvent removal without excessive heating of the analyte. | Inadequate desolvation can lead to ion suppression, while excessive heat can promote fragmentation. |
| Mobile Phase Composition | Use a mobile phase that promotes efficient ionization and is compatible with ESI. A typical mobile phase for Fenretinide analysis includes acetonitrile (B52724) and water with a small amount of formic acid.[5] | While not a direct cause of in-source fragmentation, an optimized mobile phase ensures stable ionization and can indirectly help by allowing for lower source settings. |
| Chromatographic Separation | Ensure baseline separation of Fenretinide and its glucuronide metabolite. | Good chromatographic separation is crucial to prevent the misinterpretation of in-source fragments as the parent drug.[6] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Fenretinide and its Metabolites
This protocol is a starting point and should be optimized for your specific instrumentation and experimental needs.
-
Sample Preparation: Plasma samples can be prepared by protein precipitation with a solvent like ethanol.[7] All procedures should be carried out under reduced yellow lighting to prevent light-induced degradation of Fenretinide.[7]
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is recommended.[5][7]
-
Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification.[7]
-
Ion Transitions:
-
For Fenretinide (4-HPR), a common transition is m/z 392.3 → 283.2.[7]
-
For Fenretinide glucuronide, the precursor ion will be the [M+H]+ of the glucuronidated molecule. The product ion for monitoring should be specific to the glucuronide and not the aglycone fragment to avoid interference from in-source fragmentation. A neutral loss scan for the glucuronide moiety (176.0321 Da) can be used to identify the precursor ion.[8]
-
-
Source Parameters:
-
Cone Voltage: Start with a low setting (e.g., 20 V) and optimize by infusing a standard of the glucuronide and observing the ratio of the parent ion to the fragmented aglycone ion.
-
Source Temperature: Begin with a lower temperature (e.g., 120 °C) and increase only if necessary for desolvation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for Fenretinide glucuronide analysis?
A: In-source fragmentation is the breakdown of an analyte molecule within the ion source of a mass spectrometer before it reaches the mass analyzer.[1] For Fenretinide glucuronide, this typically involves the cleavage of the glucuronide group, resulting in the formation of a fragment ion that has the same mass-to-charge ratio (m/z) as the protonated parent drug, Fenretinide.[8] This can lead to an inaccurate overestimation of the parent drug concentration and an underestimation of the glucuronide metabolite.[6]
Q2: What is the primary cause of in-source fragmentation of glucuronides?
A: The primary cause of in-source fragmentation for both O- and N-glucuronides is a high cone voltage (also known as declustering potential or fragmentor voltage).[3][4] This voltage accelerates ions from the atmospheric pressure region of the ion source into the vacuum region of the mass spectrometer. Higher voltages lead to more energetic collisions with gas molecules, causing the fragile glucuronide bond to break.
Q3: How can I detect if in-source fragmentation of Fenretinide glucuronide is occurring in my experiment?
A: You can detect in-source fragmentation by observing a peak at the retention time of Fenretinide glucuronide in the chromatogram for the MRM transition of the parent Fenretinide molecule. If your chromatography separates the parent drug and its glucuronide, any signal for the parent drug's MRM transition that elutes at the same time as the glucuronide is likely due to in-source fragmentation.
Q4: Besides lowering the cone voltage, are there other instrument settings I can adjust?
A: Yes. While cone voltage is the most critical parameter, you can also try lowering the ion source temperature.[1] High temperatures can contribute to the thermal degradation of labile compounds. Optimizing desolvation gas flow and temperature is also important for maintaining a stable spray without imparting excessive energy to the analyte.
Q5: Can my sample preparation method influence in-source fragmentation?
A: Sample preparation itself does not directly cause in-source fragmentation. However, ensuring a clean sample extract is important. Matrix components can sometimes affect the ionization efficiency and stability, potentially requiring harsher source conditions that could lead to fragmentation. Additionally, Fenretinide is known to be unstable to light, oxygen, and heat, so proper sample handling and storage are crucial to prevent degradation before analysis.[9][10]
Visualizations
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scitechdevelopment.com [scitechdevelopment.com]
- 10. researchgate.net [researchgate.net]
Potential drug interactions affecting Fenretinide metabolism assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Fenretinide (B1684555) metabolism assays.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolic pathways of Fenretinide?
Fenretinide (also known as N-(4-hydroxyphenyl)retinamide or 4-HPR) undergoes two primary metabolic transformations in humans:
-
Oxidation: Fenretinide is oxidized to 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR). This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2C8, and CYP2C9.[1][2][3] In some tumor cells, CYP26A1 has also been shown to be involved in this conversion.[4][5]
-
Methylation: The phenolic hydroxyl group of Fenretinide can be methylated to form N-(4-methoxyphenyl)retinamide (4-MPR).[1][4]
-
Glucuronidation: Fenretinide can also undergo phase II metabolism through glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1, UGT1A3, and UGT1A6.[2]
Q2: Which drugs are known to inhibit Fenretinide metabolism?
Several drugs can inhibit the metabolism of Fenretinide, primarily by affecting the activity of CYP enzymes. This can lead to increased plasma concentrations of Fenretinide. Notable inhibitors include:
-
Ketoconazole: A potent inhibitor of CYP3A4, which significantly reduces the formation of 4-oxo-4-HPR.[1][3]
-
Fluconazole: An inhibitor of CYP2C9.[1]
-
Gemfibrozil: An inhibitor of CYP2C8.[1]
Co-administration of these drugs with Fenretinide should be carefully considered in experimental designs, as it can alter the pharmacokinetic profile of Fenretinide.
Q3: Are there any known inducers of Fenretinide metabolism?
While specific studies on the induction of Fenretinide metabolism are limited, it is known that some retinoids can induce the expression of CYP3A4.[6] Since CYP3A4 is a key enzyme in Fenretinide metabolism, substances that induce this enzyme could potentially increase the rate of Fenretinide metabolism, leading to lower plasma concentrations.
Q4: What is the biological activity of Fenretinide's main metabolites?
The primary metabolites of Fenretinide have different biological activities:
-
4-oxo-4-HPR: This metabolite is considered active and has been shown to be more potent than the parent drug in inhibiting the growth of some cancer cell lines.[7] It can induce cell cycle arrest and apoptosis.[7]
-
4-MPR: This metabolite is generally considered to be less active or inactive in terms of inducing cell growth inhibition.[7]
Troubleshooting Guide for Fenretinide Metabolism Assays
Issue 1: High variability in metabolite quantification between replicate samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent sample handling | Ensure all samples are processed identically. Use of an internal standard (e.g., deuterated Fenretinide) is highly recommended to correct for variations in sample preparation and instrument response.[8][9] |
| Enzyme activity degradation | Use fresh microsomal preparations or store them appropriately at -80°C. Avoid repeated freeze-thaw cycles. |
| Pipetting errors | Calibrate pipettes regularly. For small volumes, use high-quality, calibrated pipettes. |
| Matrix effects in LC-MS/MS | Perform a matrix effect evaluation during method validation. If significant matrix effects are observed, consider using a more rigorous sample clean-up method (e.g., solid-phase extraction) or a different ionization source. |
Issue 2: Lower than expected formation of the 4-oxo-4-HPR metabolite.
| Potential Cause | Troubleshooting Step |
| Low enzyme activity | Verify the activity of the liver microsomes or recombinant CYP enzymes using a known substrate for the specific isozyme (e.g., testosterone (B1683101) for CYP3A4). |
| Inhibitory compounds in the reaction mixture | Ensure that solvents (e.g., DMSO) used to dissolve Fenretinide and inhibitors are at a final concentration that does not inhibit enzyme activity. |
| Sub-optimal incubation conditions | Optimize incubation time, pH, and temperature. Ensure the NADPH-regenerating system is fresh and active.[1] |
| Incorrect substrate concentration | Ensure the Fenretinide concentration is appropriate for the enzyme kinetics. A concentration around the Km value is often used for inhibition studies.[1] |
Issue 3: Unexpected peaks in the chromatogram.
| Potential Cause | Troubleshooting Step |
| Contamination | Use high-purity solvents and reagents. Clean the LC system, including the column and injection port, thoroughly. |
| Degradation of Fenretinide or its metabolites | Fenretinide is light-sensitive. Protect samples from light by using amber vials and minimizing exposure.[1] Store samples at appropriate temperatures (-80°C for long-term). |
| Presence of other metabolites | Fenretinide can be metabolized into several compounds.[1] If unexpected peaks are consistently observed, consider further metabolite identification studies using high-resolution mass spectrometry. |
Quantitative Data Summary
Table 1: Enzyme Kinetic Parameters for Fenretinide Metabolite Formation
| Metabolite | Enzyme Source | Km (µM) | Vmax (nmol/h/mg protein) | Reference |
| 4-oxo-4-HPR | Human Liver Microsomes | ~25 | Not specified | [1] |
| 4-oxo-4-HPR | Mouse Liver Microsomes | ~25 | Not specified | [1] |
Table 2: Inhibitory Constants of Compounds Affecting Fenretinide Metabolism
| Inhibitor | Target Enzyme | Ki (µM) | Reference |
| Fenretinide | Intestinal Lecithin-Retinol Acyltransferase (LRAT) | 24.1 ± 5.6 | [10] |
Experimental Protocols
Protocol 1: In Vitro Fenretinide Metabolism Assay using Liver Microsomes
This protocol is a generalized procedure based on methodologies described in the literature.[1]
-
Reagents:
-
Pooled human or mouse liver microsomes (e.g., 0.5 mg/mL protein concentration)
-
Fenretinide stock solution (in DMSO or ethanol)
-
NADPH regenerating system (e.g., solutions A and B from BD Gentest)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
CYP inhibitor stock solutions (e.g., ketoconazole, fluconazole, gemfibrozil) if performing an inhibition study
-
Acetonitrile or another suitable organic solvent for reaction termination and protein precipitation
-
Internal standard (e.g., deuterated Fenretinide or N-(4-ethoxyphenyl)retinamide)[9]
-
-
Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes on ice. Each mixture should contain phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
If conducting an inhibition study, pre-incubate the mixture with the inhibitor for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding Fenretinide to the mixture. The final concentration of the organic solvent used to dissolve Fenretinide should be low (e.g., <1%) to avoid enzyme inhibition.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard. This will also precipitate the proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for a few minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or an autosampler vial for analysis by HPLC or LC-MS/MS.
-
-
Analysis:
Visualizations
Caption: Metabolic pathways of Fenretinide.
References
- 1. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of pharmacological retinoids on several vitamin A-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Precision in Fenretinide Quantification: A Comparative Analysis of Deuterated versus Non-Deuterated Internal Standards
The accurate quantification of the synthetic retinoid Fenretinide is pivotal for researchers and drug development professionals in advancing its potential therapeutic applications. This guide provides a comprehensive comparison of analytical methodologies, with a primary focus on the accuracy and precision of Fenretinide quantification when utilizing a deuterated (d4) internal standard versus other analytical approaches. The experimental data presented underscores the robustness of using a stable isotope-labeled internal standard in bioanalytical assays.
Quantitative Performance Data
The selection of an appropriate internal standard is critical in liquid chromatography-mass spectrometry (LC-MS/MS) assays to correct for variability during sample preparation and analysis. A deuterated standard, such as d4-Fenretinide, is considered the gold standard due to its similar physicochemical properties to the analyte, ensuring comparable extraction efficiency and ionization response.
Below is a summary of the validation parameters for two distinct LC-MS/MS methods for Fenretinide quantification. The first method employs d4-Fenretinide as an internal standard for analysis in plasma and tumor homogenates, while the second utilizes N-(4-ethoxyphenyl)retinamide (4-EPR), a structurally similar but non-isotopically labeled compound, for analysis in human plasma.
Table 1: Method using d4-Fenretinide Internal Standard [1][2][3][4]
| Parameter | Plasma | Tumor Homogenate |
| Linearity Range | 1–500 ng/mL | 50–2000 ng/mL |
| Accuracy | 96.8% – 102.4% | 96.6% – 102.3% |
| Inter-day Precision (CV%) | 6.9% – 7.5% | 0.96% – 1.91% |
| Inter-day Accuracy | 99.3% – 101.0% | 102.3% – 105.8% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 50 ng/mL |
Table 2: Method using 4-EPR Internal Standard [5]
| Parameter | Human Plasma |
| Linearity Range | 0.2–50 ng/mL |
| Accuracy | 94.92% – 105.43% |
| Intra-day Precision (RSD%) | 1.69% – 7.64% |
| Inter-day Precision (RSD%) | 2.22% – 7.26% |
| Intra-day Accuracy | 94.99% – 105.43% |
| Inter-day Accuracy | 94.92% – 101.22% |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Extraction Recovery | > 90.39% |
The data clearly indicates that both methods provide high accuracy and precision. The use of a d4-Fenretinide internal standard demonstrates excellent performance in complex matrices like plasma and tumor homogenates[1][2][3]. The alternative method using 4-EPR also shows high accuracy and precision, with the added benefit of a lower LLOQ[5]. The choice of internal standard may depend on the specific requirements of the study, including the desired sensitivity and the biological matrix being analyzed.
Experimental Protocols
Protocol 1: Fenretinide Quantification using d4-Fenretinide Internal Standard
This method is adapted from a validated LC-MS/MS assay for the determination of Fenretinide in plasma and tumor tissue[1][4][6].
1. Sample Preparation:
-
To a 30 µL aliquot of plasma or a small amount of tumor homogenate, add the internal standard (d4-Fenretinide).
-
Perform protein precipitation with a suitable organic solvent.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Mass Spectrometer: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Fenretinide and d4-Fenretinide.
3. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Fenretinide to d4-Fenretinide against the concentration of the calibration standards.
-
Determine the concentration of Fenretinide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Fenretinide Quantification using 4-EPR Internal Standard
This protocol is based on a validated LC-MS/MS method for the determination of Fenretinide and its metabolites in human plasma[5].
1. Sample Preparation:
-
To a 25 µL aliquot of human plasma, add 5 µL of the internal standard solution (4-EPR, 10 µg/mL).
-
Add 470 µL of cold ethanol (B145695) to precipitate the proteins.
-
Vortex-mix the sample for 3 minutes and then centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant and dilute it 1:50 with the mobile phase B.
-
Transfer the diluted supernatant to an autosampler vial for injection.
2. LC-MS/MS Analysis:
-
Chromatographic System: HPLC with a Zorbax SB-C18 column (3.5 µm, 50 × 2.1 mm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A Sciex 4000 QTRAP system with an ESI source operating in positive ion mode.
-
MRM Transitions:
-
Fenretinide (4-HPR): m/z 392.3 → 283.2
-
4-oxo-4-HPR: m/z 406.3 → 297.2
-
4-MPR: m/z 406.3 → 283.2
-
4-EPR (IS): m/z 420.3 → 283.2
-
3. Quantification:
-
Construct calibration curves by plotting the peak area ratio of each analyte to the internal standard against the nominal concentrations.
-
Use a weighted (1/x²) least squares linear regression for the analysis.
Visualizations
The following diagrams illustrate the experimental workflow for Fenretinide quantification and the logical relationship of using a deuterated internal standard.
Caption: Experimental workflow for Fenretinide quantification using a d4 internal standard.
Caption: Comparison of internal standard choices for Fenretinide quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Fenretinide Metabolism: Human vs. Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide, 4-HPR) metabolism in human and mouse models, supported by experimental data. Understanding the metabolic similarities and differences between these species is crucial for the preclinical evaluation and clinical translation of this promising anti-cancer agent.
Key Metabolic Differences and Similarities
Fenretinide undergoes metabolic transformation in both humans and mice, leading to the formation of several metabolites. The two most significant and well-characterized metabolites are N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR).[1][2] While both species share these metabolic pathways, the extent and rate of metabolite formation show notable differences.
In rodents, Fenretinide is primarily metabolized to 4-MPR.[1] In contrast, human metabolism of Fenretinide results in the formation of both 4-MPR and 4-oxo-4-HPR.[1][2] The formation of 4-oxo-4-HPR is of particular interest as this metabolite has demonstrated potent anti-cancer activity, in some cases exceeding that of the parent compound.
The oxidation of Fenretinide to 4-oxo-4-HPR is catalyzed, at least in part, by cytochrome P450 enzymes, with CYP3A4 being a key enzyme in humans.[1][3] While mice also utilize CYP enzymes for this conversion, studies suggest that the specific isoforms and their contribution may differ, leading to variations in the metabolic profile.[1]
Quantitative Comparison of Plasma Concentrations
The following table summarizes the plasma concentrations of Fenretinide and its major metabolites observed in human and mouse studies. These values highlight the species-specific differences in pharmacokinetic profiles.
| Compound | Human Plasma Concentration (µM)a [1] | Mouse Plasma Concentration (µM)b [1] |
| Fenretinide (4-HPR) | 12.82 ± 8.08 | 15.6 ± 4.5 |
| N-(4-methoxyphenyl)retinamide (4-MPR) | 5.72 ± 4.21 | 1.6 ± 0.2 |
| 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) | 0.86 ± 0.66 | 3.6 ± 0.4 |
aData from patients receiving 595 mg·m-2 per day.[1] bData from NOD/SCID mice administered 180 mg·kg-1 per day.[1]
Experimental Protocols
Analysis of Fenretinide and its Metabolites by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
A detailed and validated LC-MS/MS method is crucial for the accurate quantification of Fenretinide and its metabolites in biological matrices.[4]
Sample Preparation:
-
Plasma samples are prepared by protein precipitation. Typically, a small volume of plasma (e.g., 50 µL) is mixed with a larger volume of a protein-precipitating solvent like ethanol (B145695) or acetonitrile (B52724).[4]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant containing the analytes of interest is transferred to a new tube for analysis.
Chromatographic Separation:
-
Separation is achieved using a reverse-phase C18 column (e.g., Zorbax SB-C18).[4]
-
A gradient elution is typically employed, using a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile or methanol.[4]
-
The flow rate is maintained at a constant value (e.g., 0.5 mL/min).[4]
Mass Spectrometric Detection:
-
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[4]
-
The analysis is carried out in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Fenretinide, 4-MPR, 4-oxo-4-HPR, and an internal standard are monitored.[4]
Signaling Pathways and Experimental Workflows
Fenretinide exerts its anti-cancer effects through the modulation of various signaling pathways, primarily inducing apoptosis through both Retinoic Acid Receptor (RAR)-dependent and -independent mechanisms. The generation of reactive oxygen species (ROS) and the perturbation of ceramide metabolism are key events in its mechanism of action.
Figure 1. Simplified metabolic pathways of Fenretinide in humans and mice.
Figure 2. General experimental workflow for comparative pharmacokinetic analysis.
Figure 3. Key signaling pathways modulated by Fenretinide leading to apoptosis.
References
- 1. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Fenretinide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published analytical methods for the quantification of Fenretinide in biological matrices. While direct inter-laboratory cross-validation data is not publicly available, this document compiles and compares the performance of various validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods from different research groups. The aim is to offer a valuable resource for researchers seeking to establish and validate their own analytical procedures for Fenretinide.
Comparative Analysis of LC-MS/MS Methods
The following tables summarize the key parameters and performance characteristics of two distinct, validated LC-MS/MS methods for the determination of Fenretinide in human plasma and mouse plasma/tumor homogenates.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 (Human Plasma) | Method 2 (Mouse Plasma & Tumor) |
| Matrix | Human Plasma | Mouse Plasma, Tumor Homogenate |
| Sample Volume | 25 µL | 30 µL (Plasma) |
| Sample Preparation | Protein precipitation with cold ethanol | Solvent precipitation |
| Internal Standard (IS) | 4-EPR (N-(4-ethoxyphenyl)retinamide) | Not explicitly specified |
| Chromatographic Column | Zorbax SB-C18 (3.5 µm, 50 x 2.1 mm) | Not explicitly specified |
| Mobile Phase | A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile | Not explicitly specified |
| Gradient Elution | Yes | Not explicitly specified |
| Flow Rate | 0.5 mL/min | Not explicitly specified |
| Column Temperature | 30°C | Not explicitly specified |
| Injection Volume | 3 µL | Not explicitly specified |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method 1 (Human Plasma)[1] | Method 2 (Mouse Plasma & Tumor)[2][3][4][5][6] |
| Linearity Range | 0.2–50 ng/mL | 1–500 ng/mL (Plasma)50–2000 ng/mL (Tumor) |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 1 ng/mL (Plasma)50 ng/mL (Tumor) |
| Intra-day Precision (%RSD) | < 7.64% | Not explicitly specified |
| Inter-day Precision (%CV) | < 7.64% | 6.9% - 7.5% (Plasma)0.96% - 1.91% (Tumor) |
| Accuracy | 94.92% - 105.43% | 99.3% - 101.0% (Plasma)102.3% - 105.8% (Tumor) |
| Extraction Recovery | > 90.39% | Not explicitly specified |
| Matrix Effect | No significant effect observed | No significant effect observed |
Experimental Protocols
Method 1: LC-MS/MS for Fenretinide and its Metabolites in Human Plasma[1]
This method was developed for the determination of Fenretinide (4-HPR) and its metabolites, 4-oxo-4-HPR and 4-MPR, in human plasma.
1. Sample Preparation:
-
To a 25 µL aliquot of human plasma in an amber microcentrifuge tube, add 5 µL of the internal standard (4-EPR, 10 µg/mL) and 470 µL of cold ethanol.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 10,000 × g for 5 minutes.
-
Collect the supernatant and dilute it 1:50 by volume with the mobile phase B (0.1% formic acid in acetonitrile).
-
Transfer the diluted supernatant to an amber autosampler vial for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Zorbax SB-C18 (3.5 µm, 50 × 2.1 mm i.d., Agilent) with an XBridge C18 guard column.
-
Column Temperature: 30°C.
-
Mobile Phase:
-
A: 0.1% formic acid in water (pH 2.4).
-
B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.5 mL/min.
-
Gradient Elution:
-
0–2 min: 45–95% B
-
2–7 min: 95% B
-
7–7.5 min: 95-45% B
-
7.5–10 min: 45% B
-
-
Injection Volume: 3 µL.
3. Mass Spectrometry:
-
The study utilized a tandem mass spectrometer, but specific instrument details and settings were not provided in the abstract.
Method 2: Validated LC-MS/MS Assay for Fenretinide in Mouse Plasma and Tumor[2][3][4][5][6]
This method was developed to assess the pharmacokinetics and tumor distribution of Fenretinide after the administration of a novel oral nanoformulation.
1. Sample Preparation:
-
Requires only 30 µL of plasma or a small amount of tumor homogenate.
-
Involves a simple solvent treatment.
2. Method Validation:
-
The validation was performed according to European Medicines Agency and Food and Drug Administration guidelines on bioanalytical method validation.[6]
-
Linearity: Established with a six-point calibration curve for the tumor and an eight-point curve for plasma.
-
Precision and Accuracy: Determined by analyzing quality control (QC) samples at three or four different concentration levels.
-
LLOQ: Validated at 1 ng/mL in plasma and 50 ng/mL in tumor homogenate.[6]
-
Matrix Effect: Assessed using six different sources of plasma and tumor homogenate.[6]
Visualizing Method Validation and Fenretinide's Mechanism of Action
To further illustrate the concepts discussed, the following diagrams provide a visual representation of a typical analytical method validation workflow and the signaling pathways affected by Fenretinide.
Caption: A typical workflow for the validation of a bioanalytical method.
Caption: Simplified signaling pathway of Fenretinide-induced apoptosis.[1][7]
Conclusion
The presented LC-MS/MS methods demonstrate high sensitivity, accuracy, and precision for the quantification of Fenretinide in various biological matrices. While the specific instrumentation and some chromatographic details differ, both methods rely on protein precipitation for sample cleanup and achieve low ng/mL limits of quantification. The choice of a specific method will depend on the research needs, including the matrix of interest, required sensitivity, and available instrumentation. The provided protocols and validation data serve as a solid foundation for laboratories aiming to develop and validate their own analytical methods for Fenretinide. The induction of apoptosis by Fenretinide is a key aspect of its anti-cancer activity, involving the generation of reactive oxygen species and ceramide, leading to mitochondrial stress and caspase activation.[1][7]
References
- 1. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitechdevelopment.com [scitechdevelopment.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Fenretinide induces sustained-activation of JNK/p38 MAPK and apoptosis in a reactive oxygen species-dependent manner in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Fenretinide and All-Trans-Retinoic Acid (ATRA) for Cancer Therapy
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fenretinide (B1684555) and All-Trans-Retinoic Acid (ATRA), two retinoids with significant implications in oncology. This analysis is supported by experimental data on their efficacy, toxicity, and distinct mechanisms of action.
Executive Summary
All-trans-retinoic acid (ATRA), a naturally occurring derivative of vitamin A, is a cornerstone in the treatment of acute promyelocytic leukemia (APL), primarily inducing cell differentiation. Fenretinide, a synthetic retinoid, has emerged as a promising anti-cancer agent with a distinct and broader mechanism of action, predominantly inducing apoptosis. Notably, Fenretinide has demonstrated efficacy in ATRA-resistant cell lines and is reported to have a more favorable toxicity profile, making it a subject of intense research and clinical investigation.[1] This guide delves into a detailed comparative analysis of these two compounds, presenting key experimental data, outlining methodologies, and visualizing their molecular pathways.
Comparative Efficacy: In Vitro Studies
The anti-proliferative effects of Fenretinide and ATRA have been evaluated across a spectrum of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
Table 1: Comparative IC50 Values of Fenretinide and ATRA in Gastric Cancer Cell Lines [2]
| Cell Line | Compound | IC50 (µM) |
| AGS (Primary) | Fenretinide | ~20 |
| ATRA | >40 | |
| NCI-N87 (Metastatic) | Fenretinide | ~20 |
| ATRA | >40 |
Table 2: Comparative IC50 Values of Fenretinide and ATRA in Various Tumor Cell Lines [3][4]
| Cell Line | Cancer Type | Fenretinide IC50 (µM) | ATRA IC50 (µM) |
| GOTO | Neuroblastoma | 1.8 | >10 |
| SK-N-BE(2) | Neuroblastoma | 2.5 | >10 |
| A-204 | Rhabdomyosarcoma | 2.5 | >10 |
| MON | Rhabdoid | 1.2 | >10 |
| G402 | Rhabdoid | 2.1 | >10 |
| MCF-7 | Breast Cancer | 3.0 | 5.0 |
Induction of Apoptosis: A Key Differentiator
A primary distinction between Fenretinide and ATRA lies in their principal mechanisms of inducing cell death. While ATRA is well-established as a differentiation-inducing agent, Fenretinide is a potent inducer of apoptosis.[1][5][6]
A study on non-Hodgkin lymphoma cells (HT58) demonstrated that both agents induced cell death in a time- and dose-dependent manner. However, the underlying apoptotic pathways differed significantly. Fenretinide treatment led to an elevation in reactive oxygen species (ROS), a key trigger for apoptosis, which was not observed in ATRA-treated cells.[5]
Table 3: Apoptosis Induction in HT58 Lymphoma Cells [5]
| Treatment | Apoptosis Induction | Key Observation |
| Fenretinide | Yes | Mediated by Reactive Oxygen Species (ROS) production. |
| ATRA | Yes | ROS-independent pathway. |
Furthermore, the study highlighted that a general caspase inhibitor, z-VAD-fmk, diminished DNA fragmentation in ATRA-treated cells but had no effect on Fenretinide-induced DNA fragmentation, suggesting Fenretinide can induce caspase-independent apoptosis.[5]
Mechanisms of Action: Divergent Signaling Pathways
The differential effects of Fenretinide and ATRA stem from their distinct interactions with cellular signaling pathways. ATRA's effects are largely mediated through the nuclear retinoic acid receptors (RARs), a process known as RAR-dependent signaling. In contrast, Fenretinide's primary anti-cancer activities are executed through RAR-independent pathways.[7][8]
All-Trans-Retinoic Acid (ATRA): RAR-Dependent Signaling
ATRA diffuses into the cell and binds to RARs in the nucleus. This binding event causes a conformational change in the receptor, leading to the dissociation of co-repressors and the recruitment of co-activators. The RAR/RXR heterodimer then binds to retinoic acid response elements (RAREs) on the DNA, initiating the transcription of target genes that drive cell differentiation.
Caption: ATRA's RAR-dependent signaling pathway.
Fenretinide: Predominantly RAR-Independent Signaling
Fenretinide's primary mechanism for inducing apoptosis is independent of RAR binding. It is known to generate reactive oxygen species (ROS) and elevate ceramide levels, both of which are potent inducers of apoptosis. This ROS production leads to mitochondrial dysfunction and the activation of caspase cascades, ultimately resulting in programmed cell death.
Caption: Fenretinide's primary RAR-independent apoptotic pathway.
Toxicity Profile: A Comparative Overview
Fenretinide is generally reported to have a more favorable toxicity profile compared to ATRA.[1][9] Common side effects of ATRA can include headache, fever, dry skin and mucous membranes, and in some cases, the potentially life-threatening differentiation syndrome. Fenretinide's most commonly reported side effects are reversible night blindness and skin dryness.[10] A key advantage of Fenretinide is that it does not appear to induce its own catabolism, allowing for the maintenance of effective plasma concentrations during long-term use, a challenge often encountered with ATRA.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Fenretinide and ATRA on cancer cell lines and to determine the IC50 values.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Fenretinide or ATRA (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with Fenretinide or ATRA.
-
Cell Treatment: Treat cells with the desired concentrations of Fenretinide or ATRA for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression of key proteins involved in the apoptotic pathway, such as members of the Bcl-2 family.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro comparison of Fenretinide and ATRA.
Caption: A typical in vitro experimental workflow.
Conclusion
The comparative analysis of Fenretinide and all-trans-retinoic acid reveals two retinoids with distinct and complementary anti-cancer properties. While ATRA remains a critical therapeutic for APL through its potent differentiation-inducing capabilities, Fenretinide presents a broader therapeutic potential due to its robust induction of apoptosis via RAR-independent mechanisms. Its efficacy in ATRA-resistant contexts and its favorable toxicity profile underscore its promise as a next-generation retinoid for cancer therapy. Further clinical investigations are warranted to fully elucidate the therapeutic window and optimal clinical application of Fenretinide, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. Fenretinide and its relation to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Different ways to induce apoptosis by fenretinide and all-trans-retinoic acid in human B lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Higher potency of N-(4-hydroxyphenyl)retinamide than all-trans-retinoic acid in induction of apoptosis in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RAR-Dependent and RAR-Independent RXR Signaling in Stem-like Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
The Quest for Enhanced Bioavailability: A Comparative Guide to Oral Fenretinide Formulations
For researchers, scientists, and drug development professionals, the synthetic retinoid fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide, 4-HPR) holds significant promise as a cancer chemopreventive and therapeutic agent. However, its clinical efficacy has been historically hampered by poor oral bioavailability. This guide provides a detailed comparison of different oral fenretinide formulations, summarizing key performance data and experimental methodologies to inform future research and development.
Fenretinide's potent in vitro anticancer activity has spurred the development of novel oral formulations designed to overcome its inherent hydrophobicity and improve systemic exposure. This guide focuses on the comparative efficacy of three key formulations: the original corn oil capsule, the Lym-X-Sorb (LXS) oral powder, and a novel nano-micellar formulation (Bio-nFeR).
Comparative Pharmacokinetics of Oral Fenretinide Formulations
The following table summarizes the pharmacokinetic parameters of different oral fenretinide formulations from various studies. It is important to note that direct comparisons should be made with caution due to variations in study design, patient populations, and dosing regimens.
| Formulation | Dosage | Subject Population | Cmax (µM) | AUC (µg·h/mL) | Key Findings & Citations |
| Corn Oil Capsule | 200 mg/day (5 years) | Breast cancer patients | ~1 | Not Reported | Resulted in constant plasma levels and retinol (B82714) reduction.[1] |
| 900 mg/m² bid | Adult patients | 7.5 - 13 | Not Reported | Plateau in plasma levels observed, suggesting saturable absorption.[2] | |
| 2,475 mg/m²/day | Pediatric neuroblastoma patients | 9.9 (Day 7) | Not Reported | Suboptimal bioavailability and difficulty in administration noted. | |
| Lym-X-Sorb (LXS) Oral Powder | 1,000 mg/m²/day (divided into 2 doses) | Adults with solid tumors/lymphomas | Not Reported | Not Reported | Showed improved bioavailability over capsules, but GI complaints were a limitation.[3] |
| 1,700 mg/m²/day | Pediatric neuroblastoma patients | 21 (Day 6) | Not Reported | Achieved several-fold higher plasma levels than the capsule formulation with minimal toxicity.[2][4] | |
| Bio-nFeR (Nano-micellar) | 200 mg/kg (single dose) | Mice | 9.2 | Not Reported | Demonstrated superior antitumor activity compared to the capsular formulation in preclinical models.[4] |
| Various doses | Mice | Dose-proportional increase | Dose-proportional increase | Pharmacokinetics were not dose-dependent in the studied range, suggesting potential for further dose escalation.[5][6] |
Experimental Protocols
The evaluation of these fenretinide formulations has been conducted through a series of preclinical and clinical studies. The methodologies employed are crucial for understanding and comparing the results.
Preclinical Evaluation (Bio-nFeR)
A novel nano-micellar formulation, Bio-nFeR, was developed by encapsulating fenretinide in an ion-pair stabilized lipid matrix. Its efficacy was assessed in preclinical models.
-
Pharmacokinetic Studies in Mice: A single oral dose of Bio-nFeR was administered to mice. Blood samples were collected at various time points to determine the plasma concentration of fenretinide and its metabolites using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) were calculated to assess bioavailability.
-
Antitumor Activity in Xenograft Models: Human lung, colon, and melanoma cancer stem cells were subcutaneously injected into immunodeficient mice. Once tumors were established, mice were treated orally with Bio-nFeR or the standard corn oil capsule formulation (NCI-FeR). Tumor growth was monitored over time to evaluate the antitumor efficacy of the formulations.[5]
Clinical Evaluation (Corn Oil Capsule and LXS Oral Powder)
Phase I and II clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of the corn oil capsule and the LXS oral powder in both adult and pediatric patients.
-
Patient Population: Patients with refractory solid tumors, lymphomas, or neuroblastoma were enrolled in these studies.
-
Dosing Regimen: Fenretinide was administered orally, typically for 7 consecutive days in a 21-day cycle. Doses were escalated in successive cohorts of patients to determine the maximum tolerated dose (MTD).[2][3]
-
Pharmacokinetic Analysis: Blood samples were collected at specified time points after drug administration to measure plasma fenretinide concentrations. This allowed for the determination of key pharmacokinetic parameters and the assessment of inter-patient variability.
-
Toxicity and Response Evaluation: Patients were monitored for adverse events. Tumor response was assessed using standard imaging criteria.
Fenretinide's Mechanism of Action: A Signaling Pathway Overview
Fenretinide exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) in cancer cells. This process is often independent of retinoic acid receptor activation and involves the generation of reactive oxygen species (ROS) and the modulation of ceramide metabolism.[7][8]
The diagram above illustrates a simplified signaling pathway for fenretinide-induced apoptosis. Upon systemic absorption, fenretinide acts on cancer cells to increase the production of ROS and stimulate the de novo synthesis of ceramide.[9] Both ROS and ceramide can induce stress in the mitochondria, a key organelle in the regulation of apoptosis. This mitochondrial stress ultimately triggers the apoptotic cascade, leading to the death of the cancer cell.
Experimental Workflow for Formulation Comparison
The process of comparing different oral fenretinide formulations typically follows a structured experimental workflow, from initial formulation development to clinical evaluation.
This workflow begins with the development of different formulations. These are then subjected to preclinical pharmacokinetic and efficacy studies, often in animal models. Promising formulations advance to Phase I clinical trials to establish safety, determine the MTD, and assess pharmacokinetics in humans. Subsequently, Phase II trials are conducted to evaluate the efficacy of the formulation in treating specific types of cancer. The data from all stages are then analyzed to compare the overall performance of the different formulations.
References
- 1. Five-year administration of fenretinide: pharmacokinetics and effects on plasma retinol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I Trial of Fenretinide Delivered Orally in a Novel Organized Lipid Complex in Patients with Relapsed/Refractory Neuroblastoma: A Report from the New Approaches to Neuroblastoma Therapy (NANT) Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I trial of fenretinide lym-x-sorb oral powder in adults with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceramide signaling in fenretinide-induced endothelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenretinide vs. 4-oxo-4-HPR: A Comparative Analysis of a Pro-Drug and its Active Metabolite in Cancer Therapy
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms of action, and experimental evaluation of fenretinide (B1684555) and its potent metabolite, 4-oxo-4-HPR.
Fenretinide [N-(4-hydroxyphenyl) retinamide (B29671), 4-HPR], a synthetic retinoid, has long been investigated as a promising agent for cancer prevention and therapy. Its clinical utility, however, has been hampered by issues of bioavailability. Recent research has focused on its active metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), which has demonstrated superior potency and distinct mechanisms of action. This guide provides a comprehensive comparison of these two compounds, supported by experimental data, to inform future research and drug development efforts.
Comparative Efficacy: Superior Potency of the Metabolite
In vitro studies across a range of cancer cell lines, including ovarian, breast, and neuroblastoma, have consistently shown that 4-oxo-4-HPR is a more potent inhibitor of cell growth than its parent drug, fenretinide. The half-maximal inhibitory concentration (IC50) values for 4-oxo-4-HPR are typically two to four times lower than those of fenretinide.[1][2] Furthermore, 4-oxo-4-HPR has demonstrated efficacy in fenretinide-resistant cell lines, suggesting a lack of cross-resistance.[1][2] Intriguingly, when used in combination, fenretinide and 4-oxo-4-HPR exhibit a synergistic effect in inhibiting cancer cell growth.[1][2][3]
Table 1: Comparative IC50 Values of Fenretinide and 4-oxo-4-HPR in Various Cancer Cell Lines
| Cell Line | Cancer Type | Fenretinide (4-HPR) IC50 (µM) | 4-oxo-4-HPR IC50 (µM) |
| A2780 | Ovarian | ~2.5 | ~1.0 |
| A2780/HPR (Fenretinide-Resistant) | Ovarian | >10 | ~1.5 |
| IGROV-1 | Ovarian | ~3.0 | ~1.0 |
| SK-OV-3 | Ovarian | ~5.0 | ~2.0 |
| MCF-7 | Breast | ~4.0 | ~1.5 |
| T47D | Breast | ~3.5 | ~1.0 |
| SK-N-BE | Neuroblastoma | ~2.0 | ~0.8 |
Data compiled from multiple sources. Actual values may vary based on experimental conditions.
Mechanisms of Action: Shared and Distinct Pathways
Both fenretinide and its metabolite, 4-oxo-4-HPR, induce apoptosis in cancer cells through pathways that are largely independent of nuclear retinoic acid receptors (RARs).[1][2] A key shared mechanism is the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent activation of apoptotic signaling cascades.[1][2] This involves the Jun N-terminal Kinase (JNK) pathway and the upregulation of pro-apoptotic proteins.[2] Additionally, both compounds have been shown to increase intracellular levels of ceramide, a lipid second messenger implicated in apoptosis.[1]
However, 4-oxo-4-HPR possesses a unique and critical mechanism of action that distinguishes it from fenretinide. Unlike its parent drug, 4-oxo-4-HPR directly inhibits tubulin polymerization.[3] This disruption of microtubule dynamics leads to the formation of multipolar spindles during mitosis, triggering a mitotic arrest at the G2/M phase of the cell cycle and ultimately contributing to cell death.[1][4] This antimitotic activity provides a second, independent pathway for its anticancer effects and likely contributes to its increased potency and ability to overcome fenretinide resistance.
The differential effects on the cell cycle are a hallmark of their distinct mechanisms. While fenretinide has a modest effect, 4-oxo-4-HPR causes a marked accumulation of cells in the G2/M phase.[1][4][5] This arrest is associated with a reduction in the expression of key G2/M regulatory proteins such as cyclin B1 and cdc25c.[1][4]
Experimental Protocols
Cell Growth Inhibition Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of fenretinide and 4-oxo-4-HPR.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of fenretinide or 4-oxo-4-HPR for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently wash the cells with PBS and fix them by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cell number.
Apoptosis Assessment (Caspase Activity Assay)
This fluorometric assay quantifies the activity of caspases, key executioners of apoptosis.
-
Cell Treatment: Treat cells with fenretinide or 4-oxo-4-HPR to induce apoptosis.
-
Cell Lysis: Lyse the cells to release their contents, including active caspases.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., for caspase-3/7) to the cell lysate.
-
Incubation: Incubate the mixture to allow active caspases to cleave the substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer. The fluorescence is directly proportional to the caspase activity.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.
-
Staining: Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI), which also requires RNase treatment to avoid staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Reactive Oxygen Species (ROS) Detection
The CM-H2DCFDA probe is used to measure intracellular ROS levels.
-
Cell Loading: Load the cells with CM-H2DCFDA.
-
Compound Treatment: Treat the cells with fenretinide or 4-oxo-4-HPR.
-
Fluorescence Measurement: In the presence of ROS, the non-fluorescent CM-H2DCFDA is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorometer or flow cytometer.
In Vitro Tubulin Polymerization Assay
This spectrophotometric assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin in a polymerization buffer.
-
Compound Addition: Add 4-oxo-4-HPR or a control vehicle to the reaction mixture.
-
Initiation of Polymerization: Induce polymerization by raising the temperature to 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization. An inhibitory compound will reduce the rate and extent of this increase.
Ceramide Level Measurement (Metabolic Labeling and TLC)
This method quantifies changes in intracellular ceramide levels.
-
Metabolic Labeling: Incubate cells with a radioactive precursor, such as [³H]serine, which is incorporated into newly synthesized sphingolipids, including ceramide.
-
Compound Treatment: Treat the labeled cells with fenretinide or 4-oxo-4-HPR.
-
Lipid Extraction: Extract the total lipids from the cells.
-
Thin-Layer Chromatography (TLC): Separate the different lipid species by TLC.
-
Quantification: Visualize the radioactive ceramide spots by autoradiography and quantify them using densitometry.
Conclusion and Future Directions
The active metabolite of fenretinide, 4-oxo-4-HPR, demonstrates significantly greater anticancer activity than its parent compound. This enhanced efficacy is attributed to a dual mechanism of action that includes both the induction of apoptosis via ROS and ceramide pathways, shared with fenretinide, and a unique antimitotic effect through the inhibition of tubulin polymerization. This dual-pronged attack on cancer cells not only increases its potency but also allows it to be effective against fenretinide-resistant cells.
These findings strongly suggest that 4-oxo-4-HPR is a promising therapeutic agent in its own right. Future drug development efforts should focus on formulations that can deliver 4-oxo-4-HPR directly, potentially bypassing the metabolic conversion from fenretinide and achieving more consistent and efficacious therapeutic concentrations. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of 4-oxo-4-HPR in various cancer types. The synergistic interaction between fenretinide and 4-oxo-4-HPR also suggests that combination therapies could be a valuable strategy to enhance efficacy and overcome drug resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells | PLOS One [journals.plos.org]
- 3. scitechdevelopment.com [scitechdevelopment.com]
- 4. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of retinoic acid (RA) and N-(4-hydroxyphenyl) retinamide (4-HPR) on cell growth, induction of differentiation, and changes in p34cdc2, Bcl-2, and actin expression in the human promyelocytic HL-60 leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-assay Variability in Fenretinide Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inter-assay variability reported in various pharmacokinetic studies of Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR). The data presented is crucial for researchers and scientists in designing and interpreting pharmacokinetic studies, as well as for drug development professionals in assessing the reliability of analytical methods for this promising anti-cancer agent.
Quantitative Data Summary
The following table summarizes the inter-assay variability, expressed as the coefficient of variation (CV%), from different validated bioanalytical methods used to quantify Fenretinide in biological matrices. Lower CV% values indicate higher precision between different analytical runs.
| Study (Matrix) | Analytical Method | Analyte(s) | Concentration Levels (QC) | Inter-Assay Precision (CV%) |
| Matteo C, et al. (Plasma)[1][2] | LC-MS/MS | Fenretinide | Low, Medium, High | 6.9 - 7.5% |
| Matteo C, et al. (Tumor)[1][2] | LC-MS/MS | Fenretinide | Low, Medium, High | 0.96 - 1.91% |
| Lee S, et al. (Human Plasma)[3] | LC-MS/MS | Fenretinide, 4-oxo-4-HPR, 4-MPR | LLOQ, Low, Medium, High | 2.22 - 7.26% |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing results across different laboratories. Below are summaries of the experimental protocols from the cited studies.
LC-MS/MS Method for Fenretinide in Plasma and Tumor (Matteo C, et al.)[1][2][4][5]
-
Sample Preparation:
-
Plasma: Protein precipitation.
-
Tumor: Homogenization followed by protein precipitation.
-
-
Chromatographic Separation:
-
Technique: High-Performance Liquid Chromatography (HPLC).
-
-
Detection:
-
Technique: Tandem Mass Spectrometry (MS/MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
A calibration curve was generated using a weighted (1/x²) least squares linear regression analysis. The method was validated according to European Medicines Agency and Food and Drug Administration guidelines.[4]
-
LC-MS/MS Method for Fenretinide and its Metabolites in Human Plasma (Lee S, et al.)[3]
-
Sample Preparation: Protein precipitation with ethanol.
-
Chromatographic Separation:
-
Column: Zorbax SB-C18 column (3.5 µm, 50 × 2.1 mm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
-
Detection:
-
Technique: Tandem Mass Spectrometry (MS/MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
The calibration curve was constructed by plotting the peak area ratio of each analyte to the internal standard versus the concentration of the analytes using a weighted (1/x²) least squares linear regression analysis.[3]
-
Visualizations
The following diagrams illustrate a typical experimental workflow for Fenretinide quantification and the key signaling pathways involved in its anti-cancer activity.
Experimental workflow for Fenretinide quantification.
Fenretinide exerts its anti-cancer effects primarily through the induction of apoptosis. This process is mediated by complex signaling pathways, often initiated by the generation of reactive oxygen species (ROS) and ceramide.
Fenretinide-induced apoptosis signaling pathway.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a thorough review of the primary literature. Researchers should consult the original publications for complete details on experimental protocols and data analysis.
References
- 1. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenretinide induces sustained-activation of JNK/p38 MAPK and apoptosis in a reactive oxygen species-dependent manner in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Battle: Selecting the Optimal Internal Standard for Fenretinide Bioanalysis
A deep dive into the comparative performance of Fenretinide (B1684555) glucuronide-d4 and alternative internal standards for accurate quantification of fenretinide in complex biological matrices.
In the realm of drug development and clinical research, the precise quantification of therapeutic agents in biological samples is paramount. For the synthetic retinoid fenretinide, a compound investigated for its potential in cancer therapy and prevention, the choice of an appropriate internal standard (IS) is critical for robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of Fenretinide glucuronide-d4 against other potential internal standards, offering researchers the data and insights needed to make an informed decision for their specific analytical needs.
This guide will focus on the comparison between a deuterated fenretinide analog, as a close surrogate for this compound, and a commonly used structural analog, N-(4-ethoxyphenyl)retinamide (4-EPR).
Performance Data at a Glance: Deuterated vs. Structural Analog Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. Key validation parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ) are direct indicators of an assay's reliability. Below is a summary of performance data from studies utilizing a deuterated fenretinide internal standard and a structural analog internal standard for the quantification of fenretinide.
| Performance Metric | Method with Deuterated Fenretinide IS ([2H4]-4-HPR)[4] | Method with Structural Analog IS (4-EPR)[5][6] |
| Linearity Range | 1–500 ng/mL (Plasma)[4] | 0.2–50 ng/mL (Plasma)[5][6] |
| Correlation Coefficient (r²) | ≥0.9966[4] | >0.999[5] |
| Interday Accuracy (%) | 99.3 to 101.0%[4] | 94.92 to 101.22%[5] |
| Interday Precision (%CV) | 6.9 to 7.5%[4] | 2.22 to 7.26%[5] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4] | 0.2 ng/mL[5][6] |
| Extraction Recovery | Not explicitly reported, but deuterated standards typically mirror analyte recovery. | >90.39%[5][6] |
| Matrix Effect | Not explicitly reported, but deuterated standards are known to effectively compensate for matrix effects. | No significant matrix effect observed.[5][6] |
Experimental Corner: A Look at the Methodologies
Detailed experimental protocols are crucial for reproducing and comparing bioanalytical methods. Here, we outline the key steps from two validated LC-MS/MS methods for fenretinide quantification, one employing a deuterated internal standard and the other a structural analog.
Protocol 1: Fenretinide Quantification Using a Deuterated Internal Standard ([2H4]-4-HPR)
This method was developed for the analysis of fenretinide in plasma and tumor tissue.[4]
1. Sample Preparation:
-
Aliquots of plasma or tumor homogenate are taken.
-
The deuterated internal standard, [2H4]-4-HPR, is added.
-
Proteins are precipitated using a simple solvent treatment.[4]
2. Chromatographic Separation:
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Details of the specific column used were not provided in the abstract.
-
Mobile Phase: A gradient elution is typically used, often consisting of an aqueous phase with a small percentage of acid (e.g., formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile).
3. Mass Spectrometric Detection:
-
System: Tandem mass spectrometer (MS/MS).
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in Multiple Reaction Monitoring (MRM) mode.[4]
-
MRM Transitions:
-
Fenretinide (4-HPR): Q1 (m/z) 392.3 → Q3 (m/z) 283.3
-
Deuterated IS ([2H4]-4-HPR): Q1 (m/z) 396.3 → Q3 (m/z) 283.2[7]
-
Protocol 2: Fenretinide Quantification Using a Structural Analog Internal Standard (4-EPR)
This method was developed for the determination of fenretinide and its metabolites in human plasma.[5][6]
1. Sample Preparation:
-
To a 25 µL aliquot of plasma, 5 µL of the internal standard solution (4-EPR, 10 µg/mL) is added.[5]
-
Protein precipitation is performed by adding 470 µL of cold ethanol.[5]
-
The mixture is vortexed and centrifuged.
-
The supernatant is collected and diluted before injection.[5]
2. Chromatographic Separation:
-
System: HPLC system.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.[5][6]
3. Mass Spectrometric Detection:
-
System: Tandem mass spectrometer (MS/MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode with MRM.[5][6]
-
MRM Transitions: Specific m/z transitions for fenretinide and 4-EPR would be optimized for the specific instrument used.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams created using Graphviz depict the bioanalytical workflow and the logical relationship in choosing an internal standard.
References
- 1. EP1349545B1 - Pharmaceutical compositions of fenretinide having increased bioavailability and methods of using the same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide [mdpi.com]
- 5. Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Isotopic Purity: A Comparative Guide to Fenretinide Glucuronide-d4 for Researchers
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the isotopic purity of stable isotope-labeled internal standards is a critical parameter that directly impacts the accuracy and reliability of experimental data. Fenretinide (B1684555) glucuronide-d4, a deuterated analog of a fenretinide metabolite, is a valuable tool in pharmacokinetic and metabolic studies. This guide provides an objective comparison of its isotopic purity assessment with a potential alternative, Fenretinide Glucuronide-¹³C₆, supported by representative experimental data and detailed methodologies.
Executive Summary
The primary methods for assessing the isotopic purity of labeled compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. While deuterated standards like Fenretinide glucuronide-d4 are widely used due to their cost-effectiveness, ¹³C-labeled standards are often considered the "gold standard" due to their greater isotopic stability and reduced potential for chromatographic shifts. This guide presents a comparative analysis of these two labeling strategies for Fenretinide glucuronide, offering researchers the necessary information to make informed decisions for their analytical needs.
Quantitative Data Summary
While a direct Certificate of Analysis for this compound is not publicly available, the following tables present hypothetical yet representative data for a high-purity batch, alongside a comparable ¹³C-labeled alternative. This data is crucial for accurate quantitation in experimental studies.
Table 1: High-Resolution Mass Spectrometry Data for Isotopic Purity Assessment
| Analyte | Molecular Formula | Precursor Ion (m/z) [M+H]⁺ | Isotopic Purity (%) | d₀ Impurity (%) |
| This compound | C₃₂H₃₇D₄NO₈ | 574.30 | > 99% | < 0.1% |
| Fenretinide glucuronide-¹³C₆ | C₂₆¹³C₆H₄₁NO₈ | 574.29 | > 99% | < 0.05% |
Table 2: Comparative Overview of Deuterated vs. ¹³C-Labeled Standards
| Feature | This compound | Fenretinide glucuronide-¹³C₆ |
| Synthesis Cost | Generally lower | Typically higher |
| Isotopic Stability | High, but potential for back-exchange in certain conditions | Very high, no risk of exchange |
| Chromatographic Behavior | Potential for slight retention time shift vs. unlabeled | Co-elutes perfectly with unlabeled analyte |
| Mass Difference | +4 Da | +6 Da |
| Availability | Listed by some vendors | May require custom synthesis |
Experimental Protocols
The determination of isotopic purity and confirmation of the label's position are primarily achieved through a combination of HRMS and NMR spectroscopy.
Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the general procedure for determining the isotopic distribution of this compound.
-
Sample Preparation: A dilute solution of this compound (approximately 1 µg/mL) is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-HRMS) is used.
-
LC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the elution and separation of the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
HRMS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 150-1000.
-
Resolution: > 70,000.
-
Data Acquisition: Centroid mode.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Fenretinide glucuronide and the d4-labeled standard.
-
Integrate the peak areas for all observed isotopologues (d₀, d₁, d₂, d₃, d₄).
-
Calculate the isotopic purity using the formula: Isotopic Purity (%) = (Area of d₄ peak / Sum of areas of all isotopologue peaks) x 100
-
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general method for confirming the location of deuterium (B1214612) labeling.
-
Sample Preparation: Dissolve 1-5 mg of this compound in a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Analysis: Compare the spectrum to that of an unlabeled Fenretinide glucuronide standard. The absence or significant reduction in signal intensity corresponding to the protons on the deuterated phenyl ring will confirm the location of the deuterium labeling.
-
-
²H NMR Spectroscopy:
-
Acquire a one-dimensional ²H NMR spectrum.
-
Analysis: A signal should be observed in the aromatic region, directly confirming the presence and chemical environment of the deuterium atoms.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the logical relationship in selecting an internal standard.
Caption: LC-HRMS workflow for isotopic purity assessment.
Caption: NMR workflow for structural confirmation.
Caption: Decision guide for internal standard selection.
Head-to-head comparison of Fenretinide and N-(2-carboxyphenyl)retinamide (2CPR)
A comprehensive guide for researchers and drug development professionals on the a-poptotic and anti-cancer properties of two synthetic retinoids.
This guide provides a detailed comparative analysis of Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) and N-(2-carboxyphenyl)retinamide (2CPR), two synthetic analogs of retinoic acid. While both compounds exhibit promising anti-cancer properties, their mechanisms of action and potency differ significantly, making a head-to-head comparison essential for informed research and development decisions. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes the distinct signaling pathways of each compound.
Executive Summary
Fenretinide, a widely studied retinoid, induces apoptosis in cancer cells through both retinoic acid receptor (RAR)-dependent and -independent pathways. The latter involves the generation of reactive oxygen species (ROS) and ceramide, leading to cellular stress and programmed cell death. In contrast, N-(2-carboxyphenyl)retinamide (2CPR) has been shown to be a more potent inducer of apoptosis in certain cancer cell lines. Its mechanism is primarily dependent on retinoic acid receptors and, notably, does not involve the production of ROS. This fundamental difference in their mode of action has significant implications for their therapeutic potential and selectivity.
Comparative Data
The following tables summarize the key quantitative data comparing the efficacy and mechanisms of Fenretinide and 2CPR.
Table 1: In Vitro Growth Inhibitory Effects (IC50, µM)
| Cell Line (Cancer Type) | Fenretinide (4-HPR) | N-(2-carboxyphenyl)retinamide (2CPR) | Data Source |
| HNSCC 1483 | >10 | 0.5 | [1][2] |
| HNSCC 1986 | >10 | 0.8 | [1][2] |
| HNSCC 2075 | >10 | 0.4 | [1][2] |
| HNSCC 1792 | >10 | 0.3 | [1][2] |
| HNSCC 1809 | >10 | 0.2 | [1][2] |
| NSCLC H292 | ~5 | <1 | [1][2] |
HNSCC: Head and Neck Squamous Cell Carcinoma; NSCLC: Non-Small Cell Lung Carcinoma. IC50 is the concentration of the drug that inhibits cell growth by 50%.
Table 2: Mechanistic Comparison
| Feature | Fenretinide (4-HPR) | N-(2-carboxyphenyl)retinamide (2CPR) | Data Source |
| Primary Mechanism | RAR-dependent and -independent | RAR-dependent | [1][2] |
| Reactive Oxygen Species (ROS) Induction | Yes | No | [1][2] |
| Apoptosis Induction | Yes | Yes (more potent in some cell lines) | [1][2] |
| Effect of RAR Pan-Antagonist (AGN193109) | Partial inhibition | Complete suppression of growth inhibition | [1][2] |
Signaling Pathways
The distinct mechanisms of action of Fenretinide and 2CPR are visualized in the following signaling pathway diagrams.
Caption: Fenretinide's dual mechanism of apoptosis induction.
Caption: 2CPR's RAR-dependent apoptotic pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Growth Inhibition Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the test compounds.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well in a final volume of 100 µL of complete culture medium. Cells are allowed to attach and grow for 24 hours.
-
Compound Treatment: Fenretinide and 2CPR are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of medium containing the test compounds or vehicle control (DMSO) is added to each well.
-
Incubation: Plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of growth inhibition against the log of the compound concentration.
Apoptosis Assays
This assay detects the activation of executioner caspases and the cleavage of their substrates, which are hallmarks of apoptosis.
-
Cell Lysis: Cells are treated with Fenretinide or 2CPR at the indicated concentrations for various time points. After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against cleaved caspase-3 and cleaved PARP. After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This method is used to detect DNA fragmentation, a characteristic of late-stage apoptosis.[3][4][5]
-
Cell Fixation and Permeabilization: Adherent cells grown on coverslips are fixed with 4% paraformaldehyde for 25 minutes at room temperature, followed by permeabilization with 0.2% Triton X-100 in PBS for 5 minutes.
-
TUNEL Staining: The cells are then incubated with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, for 1 hour at 37°C in a humidified chamber, protected from light.
-
Microscopy: After staining, the coverslips are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining. The cells are then visualized under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, indicating the presence of DNA fragmentation.
Reactive Oxygen Species (ROS) Detection
This protocol measures the intracellular generation of ROS.
-
Cell Loading with DCFDA: Cells are seeded in a 96-well black plate and allowed to attach overnight. The cells are then washed with warm PBS and incubated with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C.
-
Compound Treatment: After incubation, the DCFDA solution is removed, and the cells are treated with Fenretinide, 2CPR, or a positive control (e.g., H2O2) in complete medium.
-
Fluorescence Measurement: The fluorescence intensity is measured immediately and at various time points using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[6]
Retinoic Acid Receptor (RAR) Antagonist Assay
This experiment determines if the effects of the retinoids are mediated through RARs.
-
Co-treatment with RAR Antagonist: Cells are treated with Fenretinide or 2CPR in the presence or absence of a pan-RAR antagonist, such as AGN193109.[1][2][7][8] The antagonist is typically added 1 hour before the addition of the retinoid.
-
Growth Inhibition or Apoptosis Assay: The effect of the antagonist on the retinoid-induced growth inhibition or apoptosis is then assessed using the protocols described in sections 4.1 and 4.2.
-
Data Analysis: A suppression of the retinoid's effect by the antagonist indicates that the mechanism of action is dependent on RAR signaling.
Conclusion
The comparative analysis of Fenretinide and N-(2-carboxyphenyl)retinamide reveals two synthetic retinoids with distinct and compelling anti-cancer profiles. Fenretinide's ability to induce apoptosis through both RAR-dependent and -independent pathways, including the generation of ROS, provides a multi-faceted approach to targeting cancer cells. However, the higher potency of 2CPR in certain cancer cell lines, coupled with its specific RAR-dependent and ROS-independent mechanism, suggests it may offer a more targeted and potentially less toxic therapeutic strategy.
The experimental protocols provided in this guide offer a framework for researchers to further investigate and compare these and other retinoids. Understanding the nuanced differences in their signaling pathways and mechanisms of action is crucial for the development of next-generation retinoid-based cancer therapies. Further in-vivo studies are warranted to fully elucidate the therapeutic potential of 2CPR and to determine its efficacy and safety profile in preclinical models.
References
- 1. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. TUNEL assay - Wikipedia [en.wikipedia.org]
- 4. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of DNA Fragmentation in Retinal Apoptosis by TUNEL | Springer Nature Experiments [experiments.springernature.com]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AGN193109 is a highly effective antagonist of retinoid action in human ectocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fenretinide Glucuronide-d4: A Guide for Laboratory Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling, it is essential to be aware of the potential hazards. The safety data sheet for Fenretinide-d4 indicates it can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation[2][3][4]. Therefore, appropriate personal protective equipment (PPE) is mandatory. This includes:
-
Eye Protection: Safety glasses or goggles[2].
-
Hand Protection: Compatible chemical-resistant gloves[2].
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the handling conditions[2].
-
Protective Clothing: A lab coat is essential to prevent skin contact[2].
Step-by-Step Disposal Procedure
The disposal of Fenretinide glucuronide-d4 should follow the established hazardous waste procedures of your institution, which are designed to comply with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[5].
-
Waste Identification and Segregation:
-
Treat all unused this compound and any materials contaminated with it (e.g., pipette tips, vials, absorbent paper) as hazardous chemical waste.
-
Segregate the waste at the source to prevent reactions with incompatible chemicals.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.
-
The container must be kept closed at all times, except when adding waste[1].
-
-
Labeling:
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, under the control of the operator[6].
-
Ensure the storage area has secondary containment to capture any potential spills[1].
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA[1].
-
-
Disposal Request and Pickup:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Trained professionals will then transport the waste to a permitted treatment, storage, and disposal facility (TSDF)[5].
-
Decontamination and Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Decontaminate: Use an appropriate absorbent material for liquid spills. For solid spills, carefully sweep or vacuum the material, avoiding dust generation[4].
-
Clean: Decontaminate the area and any affected equipment by scrubbing with alcohol or another suitable solvent[3].
-
Dispose: Collect all cleanup materials and dispose of them as hazardous waste.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes general laboratory hazardous waste accumulation limits.
| Parameter | Limit | Reference |
| Maximum Hazardous Waste in SAA | 55 gallons | Vanderbilt University, Guide to Managing Laboratory Chemical Waste[1] |
| Maximum Acute Hazardous Waste | 1 quart | Vanderbilt University, Guide to Managing Laboratory Chemical Waste[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. nationalacademies.org [nationalacademies.org]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Essential Safety and Logistical Information for Handling Fenretinide Glucuronide-d4
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling and disposal of Fenretinide (B1684555) glucuronide-d4. Given the absence of a specific Safety Data Sheet (SDS) for this deuterated compound, a cautious approach is mandated. The parent compound, Fenretinide, is known to have cytotoxic properties, and it is prudent to handle its derivatives with the same level of care.[1][2] One available SDS for Fenretinide-d4 indicates potential hazards such as being harmful if swallowed, in contact with skin, or inhaled, causing skin and eye irritation, and possibly damaging fertility or the unborn child.[3] However, another SDS for the same compound suggests it is not classified as hazardous.[4] Due to this conflicting information, treating Fenretinide glucuronide-d4 as a hazardous substance is the most responsible course of action.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment to be used when handling this compound, based on guidelines for handling cytotoxic drugs.[5][6][7][8]
| Activity | Required PPE | Notes |
| Handling unopened containers | Nitrile gloves (double gloving recommended) | Inspect containers for any damage or leakage. |
| Weighing and preparing solutions | - Nitrile gloves (double gloving) - Disposable gown - Safety glasses with side shields or face shield - Respiratory protection (e.g., N95 respirator or a surgical mask) | All manipulations should be performed in a certified chemical fume hood or a biological safety cabinet.[6] |
| Administering the compound | - Nitrile gloves (double gloving) - Disposable gown - Safety glasses with side shields or face shield | |
| Handling waste and cleaning spills | - Nitrile gloves (double gloving) - Disposable gown - Safety glasses with side shields or face shield - Respiratory protection | Use a cytotoxic spill kit for cleaning up any spills.[5][8] |
Gloves used for handling cytotoxic drugs should comply with ASTM D6978-05 standards.[9] Vinyl gloves are not recommended.[6]
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the compound in a designated, clearly labeled area for potent or cytotoxic compounds.
-
The storage area should be secure, well-ventilated, and separate from incompatible chemicals. Fenretinide is known to be unstable to light, oxygen, and heat, and should be stored under an inert gas at -20°C or less in the dark.[2]
2. Weighing and Solution Preparation:
-
All manipulations must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[6]
-
Wear the appropriate PPE as detailed in the table above.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling the compound. If not possible, thoroughly decontaminate equipment after use.
-
When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.
3. Spill Management:
-
In case of a spill, evacuate the immediate area and restrict access.
-
Alert others in the vicinity.
-
Don the appropriate PPE before attempting to clean the spill.
-
Use a cytotoxic spill kit containing absorbent materials, cleaning agents, and appropriate waste disposal bags.[5][8]
-
For small powder spills, gently cover with damp absorbent material to avoid raising dust.
-
For liquid spills, absorb with appropriate material.
-
Clean the spill area with a suitable decontaminating solution (e.g., soap and water, or as recommended by your institution's safety office).
-
All materials used for cleaning the spill must be disposed of as cytotoxic waste.[8]
-
Report the spill to the laboratory supervisor and follow institutional reporting procedures.[5]
Disposal Plan
All waste materials contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.[7]
-
Solid Waste: This includes used gloves, gowns, weighing paper, and any other disposable materials that have come into contact with the compound. Place these items in a designated, leak-proof, and clearly labeled cytotoxic waste container.[8]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this waste down the drain.[10]
-
Sharps: Any needles or syringes used for handling the compound should be disposed of in a designated sharps container for cytotoxic waste.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scitechdevelopment.com [scitechdevelopment.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hse.gov.uk [hse.gov.uk]
- 8. ipservices.care [ipservices.care]
- 9. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
